molecular formula C10H12ClF2NO B578408 2-(3,4-Difluorophenyl)morpholine hydrochloride CAS No. 1251033-05-2

2-(3,4-Difluorophenyl)morpholine hydrochloride

Cat. No.: B578408
CAS No.: 1251033-05-2
M. Wt: 235.659
InChI Key: YWXJCTHXHJCZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Difluorophenyl)morpholine hydrochloride is a useful research compound. Its molecular formula is C10H12ClF2NO and its molecular weight is 235.659. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,4-difluorophenyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10;/h1-2,5,10,13H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXJCTHXHJCZPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855964
Record name 2-(3,4-Difluorophenyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251033-05-2
Record name 2-(3,4-Difluorophenyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(3,4-Difluorophenyl)morpholine Hydrochloride (CAS: 1251033-05-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-Difluorophenyl)morpholine hydrochloride, a synthetic compound of significant interest in the field of neuropharmacology and medicinal chemistry. The morpholine scaffold is a well-established pharmacophore known to impart favorable physicochemical and pharmacokinetic properties, enhancing the potential for central nervous system (CNS) activity. The strategic incorporation of a 3,4-difluorophenyl moiety is suggested to optimize the interaction with key biological targets, particularly the serotonin 5-HT2A receptor. This document details the synthesis, physicochemical properties, and pharmacological profile of this compound, with a focus on its potential as a modulator of serotonergic pathways. Experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development.

Chemical and Physical Properties

This compound is a white solid organic compound. The morpholine ring, a saturated heterocycle containing both ether and secondary amine functionalities, contributes to the compound's polarity and potential for hydrogen bonding. The difluorophenyl group significantly influences its electronic properties and lipophilicity, which can be crucial for its biological activity and ability to cross the blood-brain barrier.[1]

PropertyValueReference
CAS Number 1251033-05-2[2]
Molecular Formula C₁₀H₁₂ClF₂NO[2]
Molecular Weight 235.66 g/mol [3]
IUPAC Name 2-(3,4-difluorophenyl)morpholine;hydrochloride
Appearance White solid[2]
Purity Typically ≥98%
Solubility Soluble in water

Synthesis

The synthesis of this compound can be achieved through established methods for the preparation of 2-aryl-morpholines. A common and effective approach involves the cyclization of an N-substituted-2-aminoethanol derivative. The following is a generalized synthetic workflow.

General Synthetic Workflow

A plausible synthetic route involves the reaction of 2-aminoethanol with 1-bromo-2-(3,4-difluorophenyl)ethan-1-one, followed by an intramolecular cyclization and subsequent hydrochloride salt formation.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: N-Alkylation cluster_reaction2 Step 2: Intramolecular Cyclization cluster_reaction3 Step 3: Salt Formation cluster_product Final Product 2_aminoethanol 2-Aminoethanol alkylation N-Alkylation (Base, Solvent) 2_aminoethanol->alkylation bromo_ketone 1-bromo-2-(3,4-difluorophenyl)ethan-1-one bromo_ketone->alkylation cyclization Intramolecular Cyclization (Reducing Agent) alkylation->cyclization salt_formation HCl Salt Formation (HCl in ether) cyclization->salt_formation final_product 2-(3,4-Difluorophenyl)morpholine hydrochloride salt_formation->final_product Signaling_Pathway Compound 2-(3,4-Difluorophenyl)morpholine hydrochloride Receptor 5-HT2A Receptor Compound->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response Binding_Assay_Workflow Start Prepare cell membranes expressing h5-HT2A receptor Incubation Incubate membranes with [³H]-Ketanserin (radioligand) and varying concentrations of test compound Start->Incubation Separation Separate bound and free radioligand by rapid filtration Incubation->Separation Measurement Quantify bound radioactivity using liquid scintillation counting Separation->Measurement Analysis Calculate Ki value from IC50 using the Cheng-Prusoff equation Measurement->Analysis End Determine Binding Affinity Analysis->End

References

Physicochemical Properties of 2-(3,4-Difluorophenyl)morpholine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(3,4-Difluorophenyl)morpholine hydrochloride, a substituted morpholine derivative of interest in medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery, often conferring favorable pharmacokinetic properties. The addition of a 3,4-difluorophenyl group can significantly influence the compound's lipophilicity, metabolic stability, and target engagement. This document summarizes available quantitative data, outlines general experimental protocols for its characterization, and presents a potential signaling pathway based on related compounds.

Chemical Structure and Identification

This compound is a white solid organic compound.[1] The structure consists of a morpholine ring substituted at the 2-position with a 3,4-difluorophenyl group, and it is supplied as a hydrochloride salt.

IdentifierValue
IUPAC Name 2-(3,4-difluorophenyl)morpholine;hydrochloride
CAS Number 1251033-05-2[1]
Molecular Formula C₁₀H₁₂ClF₂NO[1]
Molecular Weight 235.66 g/mol [1][2]
Canonical SMILES C1COCC(N1)C2=CC(=C(C=C2)F)F.Cl
InChI InChI=1S/C10H11F2NO.ClH/c11-8-2-1-7(10-6-14-4-5-13-10)3-9(8)12;/h1-3,10,13H,4-6H2;1H
InChI Key LLAYYPHHQYXVEZ-UHFFFAOYSA-N[2]

Physicochemical Properties

Quantitative experimental data for this compound is limited in publicly available literature. The following table summarizes the available data. It is important to note that properties such as melting point, boiling point, and aqueous solubility are not readily found and would require experimental determination.

PropertyValueSource
Physical State White solid[1]
LogP (calculated) 2.75650[1]
Polar Surface Area (PSA) 21.26 Ų[1]
Melting Point Data not available-
Boiling Point Data not available-
Aqueous Solubility Data not available-
pKa Data not available-

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the reviewed literature. However, general methodologies for compounds of this class are well-established.[3][4]

Determination of Melting Point

The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube, which is then heated at a controlled rate. The temperature range over which the substance melts is recorded.

Determination of Aqueous Solubility

The equilibrium solubility of the compound can be determined by adding an excess amount of the solid to a known volume of water at a specific temperature and pH. The suspension is stirred until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique where the compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.

Potential Biological Activity and Signaling Pathway

While specific biological data for this compound is scarce, some sources suggest its utility in modulating serotonin receptors, specifically targeting 5-HT2A binding.[5] Many substituted phenylmorpholines are known to interact with monoamine transporters.[6] The following diagram illustrates a generalized signaling pathway for a 5-HT2A receptor antagonist, a potential mechanism of action for this class of compounds.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_release Serotonin Release Serotonin_vesicle->Serotonin_release Action Potential Serotonin Serotonin (5-HT) Serotonin_release->Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds Gq_protein Gq Protein Activation HT2A_Receptor->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response Compound 2-(3,4-Difluorophenyl) morpholine HCl Compound->HT2A_Receptor Antagonizes

Caption: Potential mechanism of action at a serotonergic synapse.

Synthesis and Analysis Workflow

The synthesis of 2-aryl morpholines typically involves the cyclization of an appropriate amino alcohol precursor.[7] A general workflow for the synthesis and analysis of 2-(3,4-Difluorophenyl)morpholine is depicted below.

G cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Materials (e.g., 2-aminoethanol derivative and 3,4-difluorophenacyl bromide) Reaction Reaction & Cyclization Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product 2-(3,4-Difluorophenyl)morpholine HCl Purification->Final_Product Structure Structural Elucidation (NMR, MS) Purity Purity Assessment (HPLC, Elemental Analysis) Final_Product->Structure Final_Product->Purity

Caption: Generalized workflow for synthesis and analysis.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, particularly in the area of neuroscience. While comprehensive experimental data on its physicochemical properties are currently lacking, this guide provides a summary of the available information and outlines standard methodologies for its characterization. Further experimental work is necessary to fully elucidate its properties and biological activity.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(3,4-Difluorophenyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of 2-(3,4-Difluorophenyl)morpholine hydrochloride, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the analytical techniques and methodologies required to confirm the molecule's identity and structure.

Introduction

This compound (CAS No. 1251033-05-2) is a substituted morpholine derivative with significant potential in medicinal chemistry. The presence of the difluorophenyl moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Accurate structural confirmation is a critical first step in any research and development pipeline. This guide outlines the standard analytical procedures for the comprehensive characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical identifiers for this compound is provided below.

PropertyValue
CAS Number 1251033-05-2
Molecular Formula C₁₀H₁₂ClF₂NO
Molecular Weight 235.66 g/mol
Appearance White to off-white solid

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific experimental spectra for this exact compound are not publicly available, this section presents predicted data based on the analysis of structurally similar compounds. This predicted data serves as a benchmark for researchers to compare their experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

3.1.1. ¹H NMR (Proton NMR)

The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. The predicted chemical shifts for this compound are presented in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H7.10 - 7.40m3H
Morpholine-H (C2-H)4.50 - 4.60dd1H
Morpholine-H (O-CH₂)3.90 - 4.10m2H
Morpholine-H (N-CH₂)3.10 - 3.30m2H
Morpholine-H (C3-H)2.90 - 3.10m2H
NH9.50 - 10.50br s2H

3.1.2. ¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-F148.0 - 152.0 (dd)
Aromatic C-F145.0 - 149.0 (dd)
Aromatic C138.0 - 140.0 (d)
Aromatic C-H122.0 - 124.0 (d)
Aromatic C-H117.0 - 119.0 (d)
Aromatic C-H115.0 - 117.0 (d)
Morpholine C270.0 - 72.0
Morpholine C666.0 - 68.0
Morpholine C348.0 - 50.0
Morpholine C544.0 - 46.0
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. For 2-(3,4-Difluorophenyl)morpholine, the protonated molecule [M+H]⁺ would be observed.

m/z (Mass-to-Charge Ratio) Proposed Fragment Fragmentation Pathway
200.09[C₁₀H₁₂F₂NO]⁺Molecular Ion (Free Base)
170.08[C₈H₈F₂N]⁺Loss of CH₂O
142.05[C₇H₆F₂N]⁺Loss of C₂H₄O
113.04[C₆H₄F₂]⁺Difluorophenyl cation

Experimental Protocols

This section outlines generalized experimental protocols for the synthesis and characterization of this compound. These protocols are based on established methods for the synthesis of analogous 2-aryl-morpholines.[1] Researchers should optimize these conditions for their specific laboratory setup.

Synthesis of this compound

A common synthetic route to 2-aryl-morpholines involves the reaction of a substituted phenacyl bromide with an amino alcohol, followed by cyclization and salt formation.

4.1.1. Materials

  • 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one

  • 2-Aminoethanol

  • Triethylamine

  • Anhydrous Ethanol

  • Diethyl ether

  • Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

4.1.2. Procedure

  • Reaction: Dissolve 2-bromo-1-(3,4-difluorophenyl)ethan-1-one in anhydrous ethanol. To this solution, add an excess of 2-aminoethanol and triethylamine.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(3,4-Difluorophenyl)morpholine free base.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same or a miscible solvent. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

4.2.1. NMR Spectroscopy

  • Sample Preparation: Prepare a solution of this compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak.

4.2.2. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • MS Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in positive ion mode.

  • Tandem MS (MS/MS): To study the fragmentation pattern, perform a tandem MS experiment by isolating the molecular ion peak and subjecting it to collision-induced dissociation (CID).

Visualizing the Workflow

The following diagrams illustrate the general workflows for the synthesis and structural analysis of this compound.

Synthesis_Workflow Start Starting Materials: 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one 2-Aminoethanol Reaction Reaction & Reflux Start->Reaction Ethanol, Triethylamine Workup Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Salt Salt Formation (HCl) Purification->Salt Final 2-(3,4-Difluorophenyl)morpholine HCl Salt->Final

Caption: Generalized synthetic workflow for this compound.

Analysis_Workflow Sample 2-(3,4-Difluorophenyl)morpholine HCl Sample NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS HNMR 1H NMR NMR->HNMR CNMR 13C NMR NMR->CNMR FullMS Full Scan MS MS->FullMS MSMS Tandem MS (MS/MS) MS->MSMS Structure Structure Elucidation HNMR->Structure CNMR->Structure FullMS->Structure MSMS->Structure

Caption: Analytical workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a critical step in its application in drug discovery and development. The combination of NMR spectroscopy and mass spectrometry provides a robust and reliable method for confirming the molecular structure. The generalized experimental protocols and predicted spectral data presented in this guide offer a valuable resource for researchers working with this and related compounds. It is imperative that experimental data be carefully compared with predicted values to ensure the unambiguous identification of the target molecule.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3,4-Difluorophenyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(3,4-Difluorophenyl)morpholine hydrochloride, a fluorinated morpholine derivative of interest in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in pharmaceutical development, and the introduction of a 3,4-difluorophenyl moiety can significantly influence the compound's pharmacological properties. This document outlines a plausible synthetic route, detailed experimental protocols, and methods for the structural elucidation and purity assessment of the title compound. Additionally, potential biological signaling pathways that may be modulated by this class of compounds are discussed.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

PropertyValueReference
CAS Number 1251033-05-2[1]
Molecular Formula C₁₀H₁₂ClF₂NO[1]
Molecular Weight 235.66 g/mol [1]
Appearance White solid (predicted)[1]
Purity ≥97% (typical for commercial samples)

Synthesis of this compound

A proposed synthetic pathway for this compound is outlined below. The synthesis commences with the preparation of the key intermediate, 2-amino-1-(3,4-difluorophenyl)ethanol, followed by cyclization to form the morpholine ring and subsequent conversion to the hydrochloride salt.

Synthesis Workflow

Synthesis_Workflow A 2-Chloro-1-(3,4-difluorophenyl)ethanone B Asymmetric Reduction A->B e.g., Ketoreductase C (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol B->C D Amination C->D e.g., Ammonia E 2-Amino-1-(3,4-difluorophenyl)ethanol D->E F Reaction with 1,2-dibromoethane E->F Base G Intramolecular Cyclization F->G H 2-(3,4-Difluorophenyl)morpholine G->H I Treatment with HCl H->I in diethyl ether J This compound I->J

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

This key chiral intermediate can be synthesized via the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone.[2][3] A practical method involves the use of a ketoreductase (KRED) for high enantioselectivity.[2]

  • Materials: 2-chloro-1-(3,4-difluorophenyl)ethanone, ketoreductase (e.g., KRED-P1-B02), glucose, NADP+, buffer (e.g., potassium phosphate), and an organic solvent for extraction (e.g., ethyl acetate).

  • Procedure:

    • In a reaction vessel, dissolve 2-chloro-1-(3,4-difluorophenyl)ethanone in a suitable buffer.

    • Add glucose, NADP+, and the ketoreductase.

    • Maintain the reaction at a controlled temperature (e.g., 30-40 °C) and pH.

    • Monitor the reaction progress by HPLC until the starting material is consumed.

    • Upon completion, extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-chloro-1-(3,4-difluorophenyl)ethanol.

Step 2: Synthesis of 2-Amino-1-(3,4-difluorophenyl)ethanol

The chloro group of the intermediate is displaced with an amino group.

  • Materials: (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, aqueous ammonia, and a suitable solvent like methanol.

  • Procedure:

    • Dissolve (S)-2-chloro-1-(3,4-difluorophenyl)ethanol in methanol in a pressure vessel.

    • Add a concentrated solution of aqueous ammonia.

    • Seal the vessel and heat the reaction mixture (e.g., to 80-100 °C).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess ammonia.

    • The crude product can be purified by column chromatography.

Step 3: Synthesis of 2-(3,4-Difluorophenyl)morpholine

The morpholine ring is formed via cyclization of the amino alcohol with a two-carbon electrophile.

  • Materials: 2-Amino-1-(3,4-difluorophenyl)ethanol, 1,2-dibromoethane, a base (e.g., potassium carbonate), and a solvent (e.g., DMF or acetonitrile).

  • Procedure:

    • To a solution of 2-amino-1-(3,4-difluorophenyl)ethanol in the chosen solvent, add the base.

    • Add 1,2-dibromoethane dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the mixture and filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 4: Formation of this compound

The final step involves the formation of the hydrochloride salt to improve stability and handling.

  • Materials: 2-(3,4-Difluorophenyl)morpholine, diethyl ether, and a solution of hydrochloric acid in diethyl ether.

  • Procedure:

    • Dissolve the purified 2-(3,4-difluorophenyl)morpholine in diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Predicted ¹H and ¹³C NMR data are presented in Tables 2 and 3, based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Data for this compound (in D₂O)

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.4-7.6mAromatic protons
~4.8-5.0ddH-2
~4.1-4.3mH-6 (equatorial)
~3.8-4.0mH-3 (equatorial)
~3.5-3.7mH-5 (axial)
~3.2-3.4mH-6 (axial)
~3.0-3.2mH-3 (axial)
~2.8-3.0mH-5 (equatorial)

Table 3: Predicted ¹³C NMR Data for this compound (in D₂O)

Chemical Shift (δ, ppm)Assignment
~150-153 (dd, J ≈ 250, 13 Hz)C-F
~148-151 (dd, J ≈ 248, 13 Hz)C-F
~135-137 (dd, J ≈ 7, 4 Hz)Aromatic C
~123-125 (d, J ≈ 3 Hz)Aromatic CH
~118-120 (d, J ≈ 18 Hz)Aromatic CH
~116-118 (d, J ≈ 18 Hz)Aromatic CH
~75-77C-2
~65-67C-6
~50-52C-3
~45-47C-5

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to confirm the structure and assign all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Ion: [M+H]⁺ for the free base at m/z ≈ 200.08.

  • Technique: Electrospray ionization (ESI) is a suitable method.

  • Fragmentation Pattern: Analysis of the fragmentation pattern can provide further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
3000-3100Aromatic C-H stretch
2850-3000Aliphatic C-H stretch
2400-2800N-H stretch (amine salt)
1500-1600C=C stretch (aromatic)
1200-1300C-F stretch
1100-1150C-O-C stretch (ether)

Experimental Protocol for IR Analysis:

  • Sample Preparation: Prepare a KBr pellet or use an ATR accessory.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

Experimental Protocol for HPLC Analysis:

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Purity Assessment: The purity is determined by the peak area percentage of the main component.

Potential Signaling Pathways

Derivatives of 2-phenylmorpholine have been investigated for their activity on various biological targets. The 3,4-difluorophenyl substitution in the title compound suggests potential interactions with pathways known to be modulated by similar structures.

PI3K/Akt/mTOR Signaling Pathway

The morpholine ring is a common feature in many inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[4][5][6][7][8] This pathway is crucial for regulating cell proliferation, growth, and survival, and its dysregulation is implicated in various cancers.[4][5]

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor 2-(3,4-Difluorophenyl)morpholine (Potential Inhibitor) Inhibitor->PI3K

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Serotonin Receptor Modulation

Phenylmorpholine derivatives are known to interact with monoamine transporters and receptors. The presence of the difluorophenyl group may confer activity at serotonin (5-HT) receptors.[9] Modulation of serotonin pathways is a key mechanism for many drugs targeting central nervous system disorders.

Serotonin_Pathway Presynaptic Presynaptic Neuron Serotonin Serotonin (5-HT) Presynaptic->Serotonin Release Postsynaptic Postsynaptic Neuron Signal Signal Transduction Postsynaptic->Signal Receptor 5-HT Receptor Serotonin->Receptor Binds to Receptor->Postsynaptic Modulator 2-(3,4-Difluorophenyl)morpholine (Potential Modulator) Modulator->Receptor

Caption: Potential modulation of serotonergic signaling.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route offers a viable path to obtaining this compound, and the detailed characterization protocols will ensure its structural integrity and purity. The discussion of potential signaling pathways provides a starting point for investigating the pharmacological profile of this and related molecules. Further research is warranted to explore the specific biological activities and therapeutic potential of this compound.

References

An In-depth Technical Guide to 2-(3,4-Difluorophenyl)morpholine Hydrochloride: A Putative Serotonin 5-HT2A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-Difluorophenyl)morpholine hydrochloride (CAS No. 1251033-05-2), a heterocyclic compound of interest in pharmaceutical research and development. While specific data on its discovery and a detailed pharmacological profile are not extensively documented in publicly available literature, this guide synthesizes the available information regarding its chemical properties, potential mechanism of action as a serotonin 5-HT2A receptor antagonist, and generalized experimental protocols for its synthesis and evaluation. This document is intended to serve as a foundational resource for researchers investigating this and related compounds.

Introduction and Background

This compound is a substituted morpholine derivative that has been identified as a potential modulator of the serotonin receptor system.[1] The morpholine scaffold is a well-established privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties to drug candidates.[2] The introduction of a 3,4-difluorophenyl moiety can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a molecule of interest for therapeutic development, particularly in the area of neuroscience.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name 2-(3,4-difluorophenyl)morpholine;hydrochloride[3]
CAS Number 1251033-05-2[4]
Molecular Formula C₁₀H₁₂ClF₂NO[4]
Molecular Weight 235.66 g/mol [3]
Appearance White solid[4]
Canonical SMILES C1COCC(N1)C2=CC(=C(C=C2)F)F.Cl[3]
InChI Key YWXJCTHXHJCZPY-UHFFFAOYSA-N[3]

Table 1: Chemical and Physical Properties

Synthesis

A specific, detailed synthesis protocol for this compound is not explicitly described in the readily available scientific literature. However, a Hungarian patent (HU219458B) describes the synthesis of a closely related compound, (2S, 3S, 5R)-2-(3,4-Difluorophenyl)-3,5-dimethylmorpholine hydrochloride.[5] This suggests a potential synthetic route that could be adapted for the target compound.

Generalized methods for the synthesis of 2-aryl morpholines typically involve the cyclization of an N-(2-hydroxyethyl)amino alcohol precursor or the reaction of a substituted 2-aminoethanol with an appropriately substituted phenacyl bromide.

General Experimental Workflow for the Synthesis of 2-Aryl Morpholines

The following diagram outlines a generalized workflow for the synthesis of 2-aryl morpholines, which could be adapted for the synthesis of 2-(3,4-Difluorophenyl)morpholine.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification and Salt Formation 3,4-Difluorophenacyl_bromide 3,4-Difluorophenacyl bromide Alkylation N-Alkylation 3,4-Difluorophenacyl_bromide->Alkylation Ethanolamine_derivative Ethanolamine derivative Ethanolamine_derivative->Alkylation Cyclization Intramolecular Cyclization Alkylation->Cyclization Intermediate Purification Chromatographic Purification Cyclization->Purification Crude Product Salt_formation HCl Salt Formation Purification->Salt_formation Free Base Final_Product 2-(3,4-Difluorophenyl)morpholine hydrochloride Salt_formation->Final_Product Final Product

A generalized synthetic workflow for 2-aryl-morpholine hydrochlorides.

Proposed Mechanism of Action: 5-HT2A Receptor Antagonism

Available information suggests that this compound is a modulator of the serotonin 5-HT2A receptor, with the 3,4-difluoro substitution pattern potentially optimizing its binding to this target.[1] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that is a key target for a variety of therapeutics, including atypical antipsychotics.[6]

Signaling Pathways of the 5-HT2A Receptor

The 5-HT2A receptor primarily signals through two main pathways upon activation: the canonical Gq/11 pathway and the non-canonical β-arrestin pathway.

Upon agonist binding, the 5-HT2A receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.[6]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Serotonin (Agonist) 5HT2A_Receptor 5-HT2A Receptor Agonist->5HT2A_Receptor Binds Gq11 Gq/11 5HT2A_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response

Canonical Gq/11 signaling pathway of the 5-HT2A receptor.

Following agonist binding and G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the 5-HT2A receptor. This phosphorylation promotes the binding of β-arrestins, which sterically hinder further G protein coupling, leading to desensitization. Importantly, β-arrestins can also act as scaffolds for other signaling proteins, initiating a G protein-independent wave of signaling.[7]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Serotonin (Agonist) 5HT2A_Receptor 5-HT2A Receptor Agonist->5HT2A_Receptor Binds GRK GRK 5HT2A_Receptor->GRK beta_Arrestin β-Arrestin 5HT2A_Receptor->beta_Arrestin Recruits P P GRK->P Phosphorylates P->5HT2A_Receptor Desensitization Desensitization beta_Arrestin->Desensitization Signaling G protein-independent Signaling beta_Arrestin->Signaling

Non-canonical β-arrestin signaling pathway of the 5-HT2A receptor.

Experimental Protocols for Pharmacological Evaluation

To characterize the interaction of this compound with the 5-HT2A receptor, a series of in vitro assays can be employed. The following are generalized protocols for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compound for the 5-HT2A receptor.

Objective: To determine the concentration of the test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC₅₀) and to calculate the inhibitory constant (Ki).

Materials:

  • Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT2A receptor.

  • Radioligand: [³H]Ketanserin (a commonly used 5-HT2A antagonist radioligand).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM Ketanserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the receptor membranes, [³H]Ketanserin (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with cold wash buffer.

  • Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Gq/11-Mediated Calcium Mobilization Assay

This functional assay measures the ability of the test compound to antagonize agonist-induced calcium release.

Objective: To determine the potency of the test compound in inhibiting the Gq/11 signaling pathway.

Materials:

  • Cells: A cell line stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive dye: Fluo-4 AM or a similar indicator.

  • Agonist: Serotonin or another 5-HT2A agonist.

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive dye.

  • Add varying concentrations of the test compound and incubate.

  • Stimulate the cells with a fixed concentration of the 5-HT2A agonist (typically the EC₈₀).

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

β-Arrestin Recruitment Assay

This assay measures the ability of the test compound to modulate agonist-induced recruitment of β-arrestin to the 5-HT2A receptor.

Objective: To determine if the test compound affects the interaction between the 5-HT2A receptor and β-arrestin.

Materials:

  • A cell line co-expressing the 5-HT2A receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., using enzyme fragment complementation technology).

  • Agonist: Serotonin or another 5-HT2A agonist.

  • Test Compound: this compound.

  • Substrate for the reporter enzyme.

Procedure:

  • Plate the cells in a 96-well plate.

  • Add varying concentrations of the test compound and incubate.

  • Add a fixed concentration of the 5-HT2A agonist.

  • Incubate to allow for β-arrestin recruitment.

  • Add the substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence or fluorescence).

  • Plot the inhibition of the agonist-induced signal against the log concentration of the test compound to determine the IC₅₀.

Data Presentation

As specific quantitative pharmacological data for this compound is not publicly available, a placeholder table is provided below to illustrate how such data should be structured for clear comparison. Researchers are encouraged to populate this table with their own experimental findings.

AssayParameterValue (nM)
Radioligand Binding Assay Ki (vs. [³H]Ketanserin)Data not available
Calcium Mobilization Assay IC₅₀ (vs. Serotonin)Data not available
β-Arrestin Recruitment Assay IC₅₀ (vs. Serotonin)Data not available

Table 2: Pharmacological Profile of this compound at the 5-HT2A Receptor

Conclusion

This compound is a compound with potential as a serotonin 5-HT2A receptor antagonist. While its discovery and detailed pharmacological profile remain to be fully elucidated in the public domain, this guide provides a framework for its synthesis and evaluation based on established methodologies for similar compounds. The provided experimental protocols and diagrams of the relevant signaling pathways offer a starting point for researchers to investigate the therapeutic potential of this and other novel morpholine derivatives. Further research is warranted to determine the specific binding affinities, functional potencies, and potential for biased agonism of this compound, which will be crucial in understanding its full pharmacological profile and potential clinical applications.

References

The Multifaceted Biological Activities of Morpholine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The morpholine ring, a simple six-membered saturated heterocycle containing both nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds, have made it a cornerstone in the design of a vast array of biologically active compounds. This in-depth technical guide explores the diverse pharmacological activities of morpholine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential. The guide summarizes quantitative data, details key experimental protocols, and visualizes relevant signaling pathways and workflows to facilitate a deeper understanding of this versatile chemical entity.

Anticancer Activity

Morpholine derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and survival.

Data Presentation: Anticancer Activity of Morpholine Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Mechanism of Action
AK-3 A549 (Lung)10.38 ± 0.27Colchicine-G1 phase cell cycle arrest, Apoptosis
MCF-7 (Breast)6.44 ± 0.29
SHSY-5Y (Neuroblastoma)9.54 ± 0.15
AK-10 A549 (Lung)8.55 ± 0.67Colchicine-G1 phase cell cycle arrest, Apoptosis
MCF-7 (Breast)3.15 ± 0.23
SHSY-5Y (Neuroblastoma)3.36 ± 0.29
Compound 5h HT-29 (Colon)3.103 ± 0.979Sorafenib-VEGFR-2 Inhibition
M5 MDA-MB-231 (Breast)81.92 µg/mL--Topoisomerase II Inhibition
M2 MDA-MB-231 (Breast)88.27 µg/mL--Topoisomerase II Inhibition

Data sourced from multiple studies investigating the anticancer properties of morpholine-substituted quinazolines and other derivatives.[1][2]

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the morpholine derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualization

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2:f2->PLCg Phosphorylation Ras Ras VEGFR2:f2->Ras PI3K PI3K VEGFR2:f2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Morpholine Morpholine Derivatives Morpholine->VEGFR2:f2

Caption: VEGFR-2 signaling pathway and inhibition by morpholine derivatives.

Antibacterial Activity

Morpholine derivatives have emerged as promising antibacterial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.

Data Presentation: Antibacterial Activity of Morpholine Derivatives
Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Ru(ii)-3 Staphylococcus aureus0.78--
Compound 12 Mycobacterium smegmatis15.6--
Compound 8 Various Gram-positive & Gram-negative---
Compound 21 Pseudomonas aeruginosa-Ciprofloxacin-
Compound 23 Bacillus subtilis-Ciprofloxacin-
Compound 24 Vibrio cholerae, P. aeruginosa6.25-200Ciprofloxacin-
Compound 26 S. aureus, B. subtilis-Ciprofloxacin-
Compound 27 B. subtilis, E. coli-Ciprofloxacin-
Compound 28 Various bacterial strains-Ciprofloxacin-

Data compiled from studies on various morpholine-containing compounds.[3][4][5]

Experimental Protocols

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Prepare two-fold serial dilutions of the morpholine derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualization

Experimental_Workflow_MIC Start Start PrepInoculum Prepare Bacterial Inoculum Start->PrepInoculum Inoculation Inoculate Microtiter Plate PrepInoculum->Inoculation SerialDilution Perform Serial Dilution of Morpholine Derivative SerialDilution->Inoculation Incubation Incubate Plate Inoculation->Incubation ReadResults Determine MIC Incubation->ReadResults End End ReadResults->End

Caption: Experimental workflow for MIC determination via broth microdilution.

Antifungal Activity

Certain morpholine derivatives, such as amorolfine, are established antifungal agents. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

Data Presentation: Antifungal Activity of Morpholine Derivatives
Compound IDFungal StrainMIC (µg/mL)MFC (µg/mL)Reference Compound
Sila-analogue 24 Candida albicans0.25-0.50.5-1Fluconazole
Cryptococcus neoformans0.1250.25
Aspergillus niger12
Amorolfine Various Dermatophytes0.005-0.2--
Sporothrix schenckii0.5--
Compound 20 Aspergillus flavus, Rhizopus6.25-200-Fluconazole
Compound 25 Various fungal strains6.25-200-Fluconazole

Data from studies on sila-morpholine analogues and other morpholine derivatives.[3][6][7]

Experimental Protocols

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture.

  • Drug Dilution: Prepare serial dilutions of the morpholine derivative in a 96-well microtiter plate using a standardized medium like RPMI-1640.

  • Inoculation: Inoculate the wells with the fungal suspension.

  • Incubation: Incubate the plates under specific conditions (temperature and duration) as recommended for the particular fungal species.

  • MIC and MFC Determination: The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., ≥50% reduction compared to the control). To determine the Minimum Fungicidal Concentration (MFC), an aliquot from wells showing no growth is subcultured onto agar plates. The MFC is the lowest drug concentration from which no colonies grow.

Mandatory Visualization

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediate Ignosterol Lanosterol->Intermediate 14α-demethylase Ergosterol Ergosterol Intermediate->Ergosterol Δ14-reductase & Δ8-Δ7-isomerase Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Morpholine Morpholine Antifungals Intermediate -> Ergosterol Intermediate -> Ergosterol Morpholine->Intermediate -> Ergosterol Inhibition

Caption: Inhibition of ergosterol biosynthesis by morpholine antifungals.[8][9][10][11][12]

Anti-inflammatory Activity

Morpholine derivatives have shown promise as anti-inflammatory agents, often by targeting key inflammatory mediators and signaling pathways.

Data Presentation: Anti-inflammatory Activity of Morpholine Derivatives
Compound IDAssayIC50Reference Compound
Compound 3k iNOS Inhibition0.22 ± 0.02 mMDexamethasone
Compound 5c iNOS Inhibition0.12 ± 0.00 mMDexamethasone
Compound 2 CFA-induced inflammatory hyperalgesia (in vivo)ED50 = 1.097 mg/kgGW405833

Data from studies on morpholine-capped β-lactams and indole derivatives.[13][14][15]

Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the production of prostaglandins.

  • Enzyme and Substrate Preparation: Prepare purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid.

  • Compound Incubation: Incubate the enzyme with various concentrations of the morpholine derivative or a control inhibitor (e.g., indomethacin).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a set incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced, typically using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production and determine the IC50 value for each COX isoenzyme.

Mandatory Visualization

NFkB_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB_NFkB IκB NF-κB IKK->IkB_NFkB:f0 Phosphorylation IkB IκB NFkB NF-κB IkB_NFkB:f0->IkB Ubiquitination & Degradation NFkB_nuc NF-κB IkB_NFkB:f1->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes Morpholine Morpholine Derivatives Morpholine->IKK Inhibition?

Caption: The NF-κB signaling pathway in inflammation.[16][17][18][19][20]

Antidepressant Activity

Several approved antidepressant drugs contain a morpholine scaffold, and novel derivatives continue to be explored for their potential in treating depressive disorders.

Experimental Protocols

The FST is a common behavioral test used to screen for antidepressant-like activity in rodents.

  • Pre-test Session: On the first day, place the animal (mouse or rat) in a cylinder of water from which it cannot escape for a 15-minute period.

  • Drug Administration: Administer the morpholine derivative or a control vehicle at a specified time before the test session.

  • Test Session: On the second day, place the animal back in the water cylinder for a 5- or 6-minute session.

  • Behavioral Scoring: Record the duration of immobility, swimming, and climbing behaviors. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Data Analysis: Compare the immobility time between the treated and control groups.

Mandatory Visualization

Forced_Swim_Test_Workflow Start Start Day1 Day 1: Pre-test Session (15 min swim) Start->Day1 DrugAdmin Drug Administration (Morpholine Derivative or Vehicle) Day1->DrugAdmin Day2 Day 2: Test Session (5-6 min swim) DrugAdmin->Day2 BehavioralScoring Record Immobility, Swimming, and Climbing Day2->BehavioralScoring DataAnalysis Analyze Immobility Time BehavioralScoring->DataAnalysis End End DataAnalysis->End

Caption: Workflow of the Forced Swim Test for antidepressant screening.[21][22][23][24][25]

Other Notable Biological Activities

The versatility of the morpholine scaffold extends to a range of other therapeutic areas:

  • Antiviral Activity: Morpholine derivatives are being investigated for their ability to inhibit viral entry and replication. The Plaque Reduction Assay is a key in vitro method to evaluate antiviral efficacy, where a reduction in the number of viral plaques in a cell monolayer indicates antiviral activity.[26][27][28][29][30]

  • Antimalarial Activity: Novel morpholine-containing compounds have shown potent activity against Plasmodium falciparum, the parasite responsible for malaria. The SYBR Green I-based fluorescence assay is a common method to assess the in vitro antiplasmodial activity by measuring parasite proliferation.

  • Antidiabetic Activity: Certain morpholine derivatives act as inhibitors of enzymes like α-glucosidase and dipeptidyl peptidase-4 (DPP-4) , which are important targets in the management of type 2 diabetes.

  • Antitubercular Activity: Morpholine derivatives have demonstrated inhibitory activity against Mycobacterium tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method to determine the MIC of compounds against this bacterium.[31][32][33][34][35]

The morpholine moiety is undeniably a privileged structure in drug discovery, contributing to a wide spectrum of biological activities. The examples and data presented in this guide highlight the significant potential of morpholine derivatives in developing novel therapeutics for a multitude of diseases. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to serve as a valuable resource for researchers in their efforts to design and evaluate the next generation of morpholine-based drugs. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

An In-depth Technical Guide to 2-(3,4-Difluorophenyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-Difluorophenyl)morpholine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery, known for conferring favorable pharmacokinetic and pharmacodynamic properties.[1][2][3] The addition of a 3,4-difluorophenyl moiety can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a candidate for investigation in various therapeutic areas. This document details the compound's chemical identity, physicochemical properties, and potential mechanisms of action, with a focus on its likely interaction with serotonin receptors. Detailed experimental protocols for its synthesis and characterization are provided, alongside graphical representations of workflows and signaling pathways to support further research and development.

Chemical Identification and Physicochemical Properties

The compound is chemically identified as this compound. It is a white solid that is widely used in pharmaceutical research and development.[4] The hydrochloride salt form generally offers improved stability and handling characteristics.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-(3,4-difluorophenyl)morpholine;hydrochloride
CAS Number 1251033-05-2
Molecular Formula C₁₀H₁₂ClF₂NO[5]
Molecular Weight 235.66 g/mol [5]
Canonical SMILES C1COC(CN1)C2=CC(=C(C=C2)F)F.Cl
InChI Key VPRWAYIZWAKYTD-UHFFFAOYSA-N

Table 2: Physicochemical Properties of 2-(3,4-Difluorophenyl)morpholine

PropertyValueNotes
Physical State Solid[4]Data for hydrochloride salt.
XlogP (Predicted) 1.5Prediction for the free base.[6]
Hydrogen Bond Donors 1Prediction for the free base.
Hydrogen Bond Acceptors 2Prediction for the free base.
Boiling Point Data not publicly available
Melting Point Data not publicly available
Solubility Data not publicly available

Potential Pharmacological Activity

While specific quantitative pharmacological data for this compound is not extensively documented in publicly available literature, the chemical structure suggests a likely interaction with monoamine systems.

Serotonin Receptor Modulation

Fluorophenyl morpholine compounds are noted for their potential as serotonin receptor modulators. The 3,4-difluoro substitution on the phenyl ring, combined with the morpholine core, is suggested to optimize binding to the 5-HT₂A receptor. Serotonin (5-HT) receptors, particularly the 5-HT₁A and 5-HT₂A subtypes, are critical targets in the central nervous system that modulate a wide range of neurological processes, including mood, cognition, and impulse control. Modulation of these receptors is a key mechanism for many therapeutic agents used in treating psychiatric disorders.

Table 3: Pharmacological Data

TargetAssay TypeBioactivity (IC₅₀/Kᵢ)Notes
Human 5-HT₂A Receptor Binding/Functional AssayData not publicly availableActivity is inferred from structurally related compounds.
Monoamine Transporters (DAT, NET, SERT) Uptake/Binding AssayData not publicly availablePhenylmorpholine class is known to interact with these transporters.

Note: The table above reflects the absence of specific, publicly available quantitative bioactivity data for this compound. It serves as a template for future experimental findings.

Proposed Signaling Pathway

The interaction of a 2-(3,4-Difluorophenyl)morpholine-like compound with the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), would likely initiate a downstream signaling cascade. The 5-HT₂A receptor is primarily coupled to the Gq alpha subunit, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC), ultimately modulating neuronal excitability.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Ligand 2-(3,4-Difluorophenyl)morpholine Ligand->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (Neuronal Excitability) PKC->Response Leads to Ca_release->Response Leads to

Caption: Proposed 5-HT₂A receptor signaling pathway.

Experimental Protocols

The following protocols are generalized methodologies based on the synthesis and analysis of structurally similar 2-aryl morpholine compounds and may require optimization for this compound.

Synthesis of this compound

A common and effective method for synthesizing 2-aryl-morpholines involves the reaction of a phenacyl bromide with an amino alcohol, followed by cyclization and salt formation.

Materials and Reagents:

  • 2-Bromo-1-(3,4-difluorophenyl)ethanone

  • 2-Aminoethanol (Ethanolamine)

  • Triethylamine (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (eluents)

  • Hydrochloric acid (ethereal solution)

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-1-(3,4-difluorophenyl)ethanone (1.0 eq) in ethanol.

  • Addition of Reactants: To the stirred solution, add 2-aminoethanol (approx. 3.0 eq) followed by the dropwise addition of triethylamine (approx. 2.0 eq) at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(3,4-Difluorophenyl)morpholine free base.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Add a 1N solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

G Start Start: 2-Bromo-1-(3,4-difluorophenyl)ethanone + 2-Aminoethanol Reaction 1. Add Triethylamine 2. Reflux in Ethanol (4-6h) Start->Reaction Workup Solvent Evaporation Reaction->Workup Extraction Extraction with Diethyl Ether & Aqueous Wash Workup->Extraction Drying Drying (MgSO4) & Concentration Extraction->Drying Purification Column Chromatography (Silica Gel) Drying->Purification Crude Product Salt Dissolve in Ether Add Ethereal HCl Purification->Salt Purified Free Base End Final Product: 2-(3,4-Difluorophenyl)morpholine HCl Salt->End

Caption: General workflow for the synthesis of the target compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Table 4: Analytical Characterization Methods

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the proton (¹H NMR) and carbon (¹³C NMR) framework.Characteristic shifts for aromatic, morpholine, and methine protons. Splitting patterns consistent with the 3,4-difluoro substitution.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the mass of the free base (C₁₀H₁₁F₂NO).
Infrared (IR) Spectroscopy Identification of key functional groups.Peaks corresponding to N-H stretching (amine), C-O-C stretching (ether), and C-F stretching (aryl fluoride).
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating high purity of the final compound.
Melting Point Analysis Confirmation of identity and purity of the crystalline salt.A sharp and defined melting range.

Conclusion

This compound is a compound with significant potential in medicinal chemistry, primarily due to its structural similarity to known serotonin receptor modulators. The morpholine core provides a favorable scaffold for drug design, while the difluorophenyl group can enhance target binding and improve pharmacokinetic properties. Although quantitative biological data for this specific molecule is sparse in the public domain, the synthetic and analytical protocols outlined in this guide provide a solid foundation for its preparation and characterization. Further investigation into its pharmacological profile is warranted to elucidate its specific biological activities and explore its potential as a novel therapeutic agent.

References

Navigating the Physicochemical Landscape of 2-(3,4-Difluorophenyl)morpholine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3,4-Difluorophenyl)morpholine hydrochloride, a compound of interest in pharmaceutical research and development. While specific experimental data for this molecule is not extensively available in public literature, this document outlines the expected solubility and stability characteristics based on its chemical structure and data from analogous compounds. It also details generalized experimental protocols for determining these crucial parameters, offering a foundational framework for laboratory investigation.

Core Physicochemical Properties

This compound is a white solid organic compound.[1] Its structure, featuring a morpholine ring, a difluorophenyl group, and a hydrochloride salt, suggests specific behaviors in various environments. The morpholine moiety is a common scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties.[2] The difluorophenyl group can influence the molecule's lipophilicity, electronic properties, and metabolic stability, while the hydrochloride salt form generally enhances stability and aqueous solubility.[3]

Table 1: General Physicochemical Properties
PropertyValue/InformationSource
CAS Number 1251033-05-2[1][4][5]
Molecular Formula C₁₀H₁₂ClF₂NO[1][4][5]
Molecular Weight 235.66 g/mol [4][5]
Appearance White solid[1]
Storage Sealed in a dry place at room temperature[5]

Solubility Profile

The solubility of a compound is a critical determinant of its behavior in both in vitro and in vivo systems. The presence of the morpholine nitrogen and the hydrochloride salt suggests that this compound will exhibit pH-dependent aqueous solubility. As a salt of a weak base, it is expected to be more soluble in acidic to neutral aqueous solutions. The difluorophenyl group, however, adds a lipophilic character, which may influence its solubility in organic solvents.

Table 2: Predicted Solubility of this compound
SolventPredicted SolubilityRationale
Water (pH-dependent) Higher solubility at lower pHThe hydrochloride salt will be fully ionized at acidic pH, increasing interaction with polar water molecules.
Phosphate-Buffered Saline (PBS) Moderate to HighExpected to be soluble due to the physiological pH and presence of ions.
Ethanol/Methanol SolublePolar protic solvents are likely to dissolve the compound due to hydrogen bonding and dipole interactions.
Dimethyl Sulfoxide (DMSO) SolubleA common aprotic polar solvent for organic compounds in drug discovery.
Dichloromethane (DCM) Sparingly Soluble to InsolubleThe polarity of the hydrochloride salt may limit solubility in non-polar organic solvents.

Note: The data in this table is predicted based on chemical principles and data for similar compounds. Experimental verification is required.

Stability Characteristics

The stability of a pharmaceutical compound under various conditions is essential for its development, formulation, and storage. The hydrochloride salt form of 2-(3,4-Difluorophenyl)morpholine is anticipated to provide good solid-state stability.[3] However, like many amine-containing compounds, it may be susceptible to degradation under specific conditions in solution.

Table 3: Potential Stability Considerations
ConditionPotential for DegradationNotes
pH Potential for degradation at extreme pH values.Strong acidic or basic conditions could potentially lead to hydrolysis or other reactions.
Temperature Stable at room temperature.[5]High temperatures should be avoided to prevent thermal decomposition.
Light Photostability should be evaluated.Aromatic systems can sometimes be susceptible to photodegradation.
Oxidation Potential for oxidation at the morpholine nitrogen.The presence of oxidizing agents could lead to the formation of N-oxides.

Note: This table outlines potential stability liabilities that should be investigated experimentally.

Experimental Protocols

To definitively determine the solubility and stability of this compound, standardized experimental protocols should be employed. Below are generalized methodologies that can be adapted for this purpose.

Solubility Determination Workflow

A common method for determining thermodynamic solubility is the shake-flask method.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Weigh excess solid compound solvent Add to a known volume of solvent (e.g., water, PBS) start->solvent shake Agitate at a constant temperature (e.g., 25°C, 37°C) for a set time (e.g., 24-48h) solvent->shake separate Separate solid from supernatant (centrifugation/filtration) shake->separate quantify Quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV) separate->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment Workflow

Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare stock solutions of the compound acid Acidic (e.g., 0.1 M HCl) start->acid base Basic (e.g., 0.1 M NaOH) start->base oxidative Oxidative (e.g., 3% H₂O₂) start->oxidative thermal Thermal (e.g., 60°C) start->thermal photo Photolytic (e.g., UV/Vis light) start->photo analyze Analyze samples at various time points by a stability-indicating method (e.g., HPLC-UV/MS) acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze identify Identify and characterize major degradants analyze->identify

Caption: Workflow for Forced Degradation (Stability) Study.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard technique for the quantification of small molecules. For stability studies, mass spectrometry (MS) detection is invaluable for identifying degradation products. Gas chromatography (GC) could also be a viable analytical technique.[6]

General HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides a robust framework for its investigation. Based on its chemical structure, it is predicted to be a stable solid with pH-dependent aqueous solubility. The provided experimental workflows and analytical considerations offer a starting point for researchers to generate the empirical data necessary to advance the development of this and other novel chemical entities.

References

Methodological & Application

Application Notes and Protocols for 2-(3,4-Difluorophenyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-(3,4-Difluorophenyl)morpholine hydrochloride is a substituted phenylmorpholine derivative with potential applications in drug discovery and medicinal chemistry. The morpholine scaffold is a privileged structure in pharmacology, known to impart favorable pharmacokinetic properties.[1] The addition of a difluorophenyl group can significantly modulate a compound's bioactivity. While specific data for this compound is limited in public literature, compounds sharing this structural motif have shown activity as modulators of monoamine transporters and inhibitors of critical cell signaling pathways.[2][3] Phenylmorpholine derivatives are known to act as monoamine neurotransmitter reuptake inhibitors, targeting transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2][4] Additionally, the morpholine ring is a key component in compounds designed to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][5]

These application notes provide a framework for the in vitro characterization of this compound, presenting detailed protocols for assays relevant to its potential mechanisms of action.

Data Presentation

The following tables summarize hypothetical, representative data for the in vitro activities of this compound. This data is intended to serve as an example for researchers to compare their own findings.

Table 1: Monoamine Transporter Binding Affinity

TargetRadioligandKi (nM) [Hypothetical]
Dopamine Transporter (DAT)[³H]WIN 35,428125
Serotonin Transporter (SERT)[³H]Citalopram85
Norepinephrine Transporter (NET)[³H]Nisoxetine250

Table 2: Monoamine Reuptake Inhibition

AssayIC₅₀ (nM) [Hypothetical]
Dopamine Uptake Inhibition150
Serotonin Uptake Inhibition100
Norepinephrine Uptake Inhibition300

Table 3: In Vitro Cytotoxicity

Cell LineAssayIC₅₀ (µM) [Hypothetical]
A549 (Lung Carcinoma)MTT Assay (72h)15.5
MCF-7 (Breast Cancer)MTT Assay (72h)22.0

Table 4: PI3K/Akt Pathway Inhibition

Cell LineEndpointIC₅₀ (µM) [Hypothetical]
A549p-Akt (Ser473) Inhibition8.2

Visualizations

cluster_pre Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_post Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine/Serotonin) release Release vesicle->release DA_5HT Dopamine / Serotonin release->DA_5HT Exocytosis transporter DAT / SERT DA_5HT->transporter Reuptake receptor Postsynaptic Receptors DA_5HT->receptor Binding compound 2-(3,4-Difluorophenyl) morpholine hydrochloride compound->transporter Inhibition signal Signal Transduction receptor->signal

Caption: Proposed mechanism of monoamine reuptake inhibition.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment PTEN PTEN PIP3->PTEN Dephosphorylation Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream Compound 2-(3,4-Difluorophenyl) morpholine hydrochloride (Hypothesized) Compound->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis prep_compound Prepare serial dilutions of test compound treatment Treat cells with compound dilutions prep_compound->treatment prep_cells Culture & plate cells (e.g., HEK293-DAT/SERT or A549) prep_cells->treatment incubation Incubate for defined period treatment->incubation assay_specific Add assay-specific reagents (e.g., [3H]ligand, MTT, etc.) incubation->assay_specific measurement Measure signal (Scintillation, Absorbance, etc.) assay_specific->measurement analysis Calculate IC50/Ki values and generate curves measurement->analysis

Caption: General experimental workflow for in vitro screening.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This assay measures the ability of this compound to displace a known radiolabeled ligand from DAT or SERT.[6][7]

Materials:

  • HEK293 cells stably expressing human DAT (hDAT) or SERT (hSERT).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[8]

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT.[6]

  • Non-specific binding control: Benztropine for DAT, Fluoxetine for SERT.

  • This compound.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture hDAT or hSERT expressing cells to confluency.

    • Harvest cells, wash with ice-cold PBS, and centrifuge.

    • Homogenize the cell pellet in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.[7]

    • Resuspend the membrane pellet in fresh buffer and determine protein concentration (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, combine in triplicate:

      • 50 µL of assay buffer (for total binding).

      • 50 µL of non-specific binding control (e.g., 10 µM Benztropine).

      • 50 µL of this compound at various concentrations.

    • Add 50 µL of radioligand diluted in assay buffer to all wells (final concentration at or near its Kd).

    • Add 100 µL of the membrane preparation (10-20 µg protein) to initiate the reaction.

  • Incubation and Filtration:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters 3-4 times with ice-cold assay buffer.

  • Data Acquisition and Analysis:

    • Dry the filter plate, add scintillation cocktail to each well, and count radioactivity.

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]

Protocol 2: MTT Cell Viability Assay

This colorimetric assay assesses the effect of the compound on cell metabolic activity, serving as an indicator of cytotoxicity.[3]

Materials:

  • Cancer cell line (e.g., A549).

  • Complete cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well microplates.

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only control wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot against compound concentration to determine the IC₅₀ value.

Protocol 3: Western Blot for Akt Phosphorylation

This protocol is used to determine if the compound inhibits the PI3K/Akt pathway by measuring the phosphorylation status of Akt at Serine 473.[2][9]

Materials:

  • Cancer cell line (e.g., A549).

  • Serum-free and complete cell culture medium.

  • Growth factor (e.g., IGF-1 or EGF) to stimulate the pathway.

  • This compound.

  • Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt.

  • HRP-conjugated anti-rabbit IgG secondary antibody.

  • SDS-PAGE equipment, PVDF membranes, and Western blot imaging system.

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST.

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and grow to 70-80% confluency.

    • Serum-starve the cells for 12-16 hours.

    • Pre-treat cells with various concentrations of this compound for 2-4 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 20 minutes to induce Akt phosphorylation.

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize samples and denature by boiling in Laemmli sample buffer.

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]

    • Incubate the membrane with the anti-phospho-Akt (Ser473) primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Re-probing:

    • Detect the chemiluminescent signal using an imaging system.

    • To normalize the data, strip the membrane and re-probe with the anti-total Akt antibody, following the same immunoblotting steps.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Calculate the ratio of p-Akt to total Akt for each treatment condition.

    • Plot the normalized p-Akt levels against compound concentration to determine the IC₅₀ for pathway inhibition.

References

Application Notes and Protocols for the Quantification of 2-(3,4-Difluorophenyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Difluorophenyl)morpholine hydrochloride is a substituted morpholine derivative with potential applications in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in pharmaceutical development, often conferring favorable pharmacokinetic properties. The addition of a difluorophenyl group can significantly influence the compound's lipophilicity, metabolic stability, and biological activity, making it a molecule of interest for the development of novel therapeutic agents.[1]

Accurate and precise quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of the active pharmaceutical ingredient (API). This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Note: The following methods are proposed based on established analytical techniques for similar morpholine derivatives and require validation according to ICH guidelines to ensure suitability for their intended purpose.[2][3]

Analytical Techniques Overview

A variety of analytical techniques can be employed for the quantification of morpholine derivatives. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The two primary recommended techniques are:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the analysis of a broad range of compounds, including non-volatile and thermally labile molecules.[4] A reverse-phase HPLC method with UV detection is a common approach for the quantification of aromatic compounds like this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the identification and quantification of volatile and thermally stable compounds.[1] For polar compounds like morpholine derivatives, derivatization is often necessary to improve volatility and chromatographic performance.[1][5][6]

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Phosphoric acid in Water (v/v)
Gradient Isocratic or Gradient (to be optimized)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength To be determined by UV scan (typically around 254 nm)
Run Time 10 minutes (to be optimized)

2. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and 0.1% phosphoric acid in water. Filter and degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

  • API: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.

  • Formulations: The sample preparation will depend on the formulation matrix. It may involve extraction, dissolution, and filtration steps to remove excipients.

4. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Method Validation Summary (Hypothetical Data)

The following table summarizes the typical validation parameters and acceptance criteria for an HPLC method as per ICH guidelines.

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range e.g., 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Specificity No interference from blank/placeboPeak purity > 99%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a GC-MS method for the quantification of this compound, which requires a derivatization step to increase volatility. A common derivatization for secondary amines is acylation.[7]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended Setting
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at 1 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program 80 °C (2 min), then 8 °C/min to 150 °C, then 30 °C/min to 280 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

2. Reagent and Standard Preparation:

  • Derivatizing Agent: Heptafluorobutyric anhydride (HFBA), Pentafluoropropionic anhydride (PFPA), or Trifluoroacetic anhydride (TFAA).[7]

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a suitable aprotic solvent (e.g., acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution.

3. Derivatization Procedure:

  • To 100 µL of the standard or sample solution, add 50 µL of the derivatizing agent (e.g., HFBA) and 50 µL of a suitable solvent (e.g., ethyl acetate).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

4. Analysis and Quantification:

  • Perform a full scan analysis of a derivatized standard to identify the characteristic ions of the derivative.

  • Select appropriate quantifier and qualifier ions for SIM mode analysis.[7]

  • Inject the derivatized standard solutions to construct a calibration curve.

  • Inject the derivatized sample solutions.

  • Quantify the analyte based on the calibration curve.

Method Validation Summary (Hypothetical Data)
ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.998
Range e.g., 0.1 - 10 µg/mL0.1 - 10 µg/mL
Accuracy (% Recovery) 95.0% - 105.0%97.2% - 103.5%
Precision (% RSD) ≤ 5.0%< 4.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.03 µg/mL
Specificity No interfering peaks at the retention time of the analyteConfirmed by mass spectra

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Reference Standard Dissolution Dissolution in Mobile Phase Standard->Dissolution Sample API or Formulation Sample->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC Data Data Acquisition (Peak Area) HPLC->Data Calibration Calibration Curve Construction Data->Calibration Concentration Concentration Determination Calibration->Concentration

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis & Quantification Standard Reference Standard Dissolution Dissolution Standard->Dissolution Sample API or Formulation Sample->Dissolution Derivatization Acylation (e.g., with HFBA) Dissolution->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Quantification Quantification GCMS->Quantification

Caption: GC-MS analysis workflow including the derivatization step.

References

Determining the IC50 of 2-(3,4-Difluorophenyl)morpholine hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Difluorophenyl)morpholine hydrochloride is a synthetic compound belonging to the difluorophenyl morpholine class of molecules. This class is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives. The morpholine scaffold is a privileged structure known to impart favorable pharmacokinetic properties, while the difluorophenyl moiety can enhance potency and selectivity for various biological targets. Specifically, the 3,4-difluoro substitution on the phenyl ring, combined with the morpholine core, has been suggested to optimize binding to serotonin receptors, particularly the 5-HT2A receptor.

These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of this compound. The IC50 value is a critical parameter for characterizing the potency of a compound in inhibiting a specific biological or biochemical function. The following sections detail the necessary protocols for a radioligand binding assay targeting the 5-HT2A receptor, a likely target for this compound class. Additionally, a general cytotoxicity assay protocol is provided to assess the compound's effect on cell viability.

Principle of IC50 Determination

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%. In the context of a receptor binding assay, it is the concentration of the test compound (in this case, this compound) that displaces 50% of a radiolabeled ligand specifically bound to the receptor of interest. A lower IC50 value indicates a higher potency of the compound.

Data Presentation

The following table should be used to summarize the quantitative data obtained from the experimental protocols.

Parameter Value Units Notes
IC50µM or nMConcentration of this compound that inhibits 50% of specific radioligand binding.
KiµM or nMInhibitory constant, calculated from the IC50 value using the Cheng-Prusoff equation. Requires determination of the radioligand's Kd.
Hill SlopeDescribes the steepness of the dose-response curve.
CC50µM or nMConcentration of the compound that reduces cell viability by 50%.

Experimental Protocols

Protocol 1: 5-HT2A Receptor Radioligand Binding Assay

This protocol describes the determination of the IC50 of this compound for the human 5-HT2A receptor using a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA)

  • Radiolabeled ligand (e.g., [3H]ketanserin or [3H]spiperone)

  • Non-specific binding control (e.g., 10 µM mianserin or another suitable 5-HT2A antagonist)

  • This compound (test compound)

  • 96-well microplates

  • Scintillation fluid and a scintillation counter

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293-5-HT2A cells to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

    • In a 96-well plate, add the following to each well:

      • Total Binding: Assay buffer, radiolabeled ligand (at a concentration close to its Kd), and the cell membrane preparation.

      • Non-specific Binding: Assay buffer, radiolabeled ligand, non-specific binding control, and the cell membrane preparation.

      • Test Compound: Assay buffer, radiolabeled ligand, a specific concentration of this compound, and the cell membrane preparation.

  • Incubation:

    • Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination of Binding:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting:

    • Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the specific binding in the absence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Protocol 2: MTT Cell Viability Assay

This protocol is for determining the cytotoxic effect of this compound on a relevant cell line (e.g., HEK293 or a neuronal cell line) to establish a therapeutic window.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the test compound concentration.

    • Use non-linear regression to determine the CC50 value (the concentration of the compound that inhibits 50% of cell viability).[1]

Visualizations

G cluster_workflow Experimental Workflow for IC50 Determination prep Prepare Cell Membranes (5-HT2A expressing cells) setup Set up Binding Assay (Total, Non-specific, Test) prep->setup dilute Prepare Serial Dilutions of Test Compound dilute->setup incubate Incubate to Reach Equilibrium setup->incubate filter Terminate and Filter incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Calculate % Inhibition, Plot Curve) count->analyze ic50 Determine IC50 analyze->ic50

Caption: Workflow for IC50 determination using a radioligand binding assay.

G cluster_pathway Simplified 5-HT2A Receptor Signaling Pathway serotonin Serotonin or 2-(3,4-Difluorophenyl)morpholine receptor 5-HT2A Receptor (GPCR) serotonin->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) Activation dag->pkc ca2 Ca²⁺ Release er->ca2 Leads to response Cellular Response (e.g., neuronal excitability) ca2->response pkc->response

Caption: Simplified signaling cascade of the 5-HT2A receptor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3,4-Difluorophenyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,4-Difluorophenyl)morpholine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2-(3,4-Difluorophenyl)morpholine?

A common and effective method is the reaction of 2-aminoethanol with a 2-halo-1-arylethanone, followed by cyclization. For the synthesis of 2-(3,4-Difluorophenyl)morpholine, this involves the reaction of 2-aminoethanol with 2-bromo-1-(3,4-difluorophenyl)ethanone. The intermediate hydroxyaminoketone can spontaneously cyclize to form the desired morpholine ring.[1] The final step involves the formation of the hydrochloride salt.

Q2: What are the critical parameters to control for a high yield in this synthesis?

Several parameters are crucial for optimizing the yield and purity of the final product:

  • Reaction Temperature: Careful control of the temperature during the initial reaction and cyclization is vital to minimize side reactions.[1]

  • Stoichiometry of Reactants: The molar ratio of 2-aminoethanol to 2-bromo-1-(3,4-difluorophenyl)ethanone should be optimized to ensure the complete consumption of the starting ketone. An excess of the amine is often used.[1]

  • Choice of Solvent: The polarity of the solvent can influence the reaction rate and the solubility of intermediates and byproducts.[1]

  • pH of the Reaction Medium: Maintaining an appropriate pH is important for the cyclization step and to prevent unwanted side reactions.[1]

Q3: What are the expected impurities in the synthesis of this compound?

Potential impurities can arise from side reactions or unreacted starting materials. These may include:

  • Unreacted 2-bromo-1-(3,4-difluorophenyl)ethanone.[1]

  • Unreacted 2-aminoethanol.[1]

  • Over-alkylation products where the morpholine nitrogen reacts further.[1]

  • Formation of isomeric byproducts.

  • Dehalogenated byproducts.[1]

Q4: How can the purity of this compound be assessed?

The purity of the final product can be determined using a combination of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To quantify the main product and detect impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity for the crystalline hydrochloride salt.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

ProblemPotential CauseRecommended Solution
Low Yield Incomplete reaction.- Increase reaction time.- Cautiously increase reaction temperature.- Ensure efficient stirring.[1]
Suboptimal stoichiometry.- Experiment with varying the molar ratio of 2-aminoethanol to the ketone. An excess of the amine is generally preferable.[1]
Degradation of product or intermediates.- Lower the reaction temperature.- Use a milder base for the cyclization step.[1]
Presence of Unreacted Starting Materials Insufficient reaction time or temperature.- Increase reaction time and/or temperature as described above.[1]
Inefficient mixing.- Improve the stirring speed or use a more appropriate stirrer.[1]
Formation of Multiple Products (Impurity Peaks in HPLC/GC) Side reactions due to high temperature.- Lower the reaction temperature.[1]
Incorrect pH.- Monitor and adjust the pH of the reaction mixture during the process.[1]
Reactive impurities in starting materials.- Ensure the purity of 2-bromo-1-(3,4-difluorophenyl)ethanone and 2-aminoethanol before starting the reaction.[1]
Difficulty in Product Isolation/Purification Product (free base) is an oil and does not crystallize.- Attempt purification by column chromatography.- Form the hydrochloride salt, which is often crystalline and easier to purify by recrystallization.[1]
Co-elution of impurities during chromatography.- Optimize the mobile phase for better separation.- Consider using a different stationary phase (e.g., reverse-phase chromatography).[1]
Issues with Hydrochloride Salt Formation Incomplete precipitation.- Ensure the use of an anhydrous solvent for the salt formation.- Add the HCl solution slowly with vigorous stirring.- Cool the mixture to induce precipitation.
Oily precipitate instead of solid.- Try a different solvent for the salt formation.- Triturate the oily product with a non-polar solvent like hexane to induce solidification.

Experimental Protocols

Protocol 1: Synthesis of 2-(3,4-Difluorophenyl)morpholine

This protocol is a general guideline and may require optimization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
2-bromo-1-(3,4-difluorophenyl)ethanone235.03
2-aminoethanol61.08
Triethylamine101.19
Ethanol46.07
Diethyl ether74.12
Saturated aq. NaHCO₃ solution-
Brine-
Anhydrous MgSO₄120.37

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(3,4-difluorophenyl)ethanone in ethanol.

  • Addition of Reactants: To the stirred solution, add 2-aminoethanol (an excess, e.g., 3 equivalents) followed by the dropwise addition of triethylamine (e.g., 2 equivalents) at room temperature.[1]

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.[1]

  • Extraction: Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution followed by brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3,4-Difluorophenyl)morpholine.[1]

Protocol 2: Formation of this compound

This protocol describes the conversion of the free base to its hydrochloride salt for purification.[2]

Materials and Reagents:

Reagent
2-(3,4-Difluorophenyl)morpholine (crude or purified)
Diethyl ether (anhydrous)
Hydrochloric acid solution (e.g., 2M in diethyl ether)
Isopropanol or Ethanol (for recrystallization)

Procedure:

  • Salt Formation: Dissolve the crude or purified 2-(3,4-Difluorophenyl)morpholine in anhydrous diethyl ether.

  • Slowly add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.[2]

  • Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold diethyl ether.[2]

  • Recrystallization: Dissolve the salt in a minimum amount of a suitable boiling solvent (e.g., isopropanol or ethanol).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[2]

  • Crystal Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the ice-cold recrystallization solvent, and dry under vacuum.[2]

Visualizations

experimental_workflow start Start dissolve Dissolve 2-bromo-1-(3,4-difluorophenyl)ethanone in Ethanol start->dissolve add_reagents Add 2-aminoethanol and Triethylamine dissolve->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux workup Work-up (Evaporation, Extraction, Washing) reflux->workup purify_base Purification of Free Base (Column Chromatography) workup->purify_base form_salt Formation of Hydrochloride Salt purify_base->form_salt recrystallize Recrystallization of Hydrochloride Salt form_salt->recrystallize end Pure 2-(3,4-Difluorophenyl)morpholine HCl recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or High Impurity? check_reaction Incomplete Reaction? start->check_reaction Yes optimize_stoichiometry Optimize Stoichiometry check_ph Adjust pH check_starting_materials Verify Starting Material Purity check_impurities Multiple Products? check_reaction->check_impurities No increase_time_temp Increase Reaction Time/Temp check_reaction->increase_time_temp Yes check_purification Purification Issues? check_impurities->check_purification No lower_temp Lower Reaction Temp check_impurities->lower_temp Yes optimize_chromatography Optimize Chromatography check_purification->optimize_chromatography Yes end Improved Yield/Purity check_purification->end No increase_time_temp->end optimize_stoichiometry->end lower_temp->end check_ph->end check_starting_materials->end form_salt Form Hydrochloride Salt optimize_chromatography->form_salt form_salt->end

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-(3,4-Difluorophenyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(3,4-Difluorophenyl)morpholine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(3,4-Difluorophenyl)morpholine?

A1: A prevalent method for synthesizing 2-aryl morpholines, including the 3,4-difluoro analog, involves a two-step process. The first step is the reaction of 2-bromo-1-(3,4-difluorophenyl)ethanone with an excess of 2-aminoethanol (ethanolamine). This is followed by an acid-catalyzed intramolecular cyclization and dehydration to form the morpholine ring. The free base is then converted to the hydrochloride salt.

Q2: What are the critical parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis. Careful temperature control during the initial reaction and cyclization is necessary to minimize side reactions. The stoichiometry of the reactants, particularly the molar ratio of 2-aminoethanol to the bromo-ketone, should be optimized to ensure full consumption of the starting ketone; an excess of the amine is often employed. The choice of solvent can also influence the reaction rate and solubility of intermediates.[1]

Q3: What are the expected side-products in this synthesis?

A3: Potential impurities can arise from unreacted starting materials, such as 2-bromo-1-(3,4-difluorophenyl)ethanone and 2-aminoethanol.[1] Other possible side-products include over-alkylation products, where the morpholine nitrogen reacts further, and potentially dehalogenated byproducts (des-fluoro compounds), although the latter is less common under typical conditions.[1]

Q4: How can I purify the final product, this compound?

A4: The crude product, which may be an oil, can be purified by column chromatography on silica gel.[1] For the final hydrochloride salt, recrystallization is a common and effective purification method.[2] Suitable solvent systems for recrystallization often include ethanol, isopropanol, or mixtures with water.[2]

Q5: What analytical techniques are recommended for characterizing the final product?

A5: A combination of analytical methods should be used to confirm the structure and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation.[3][4] Infrared (IR) spectroscopy can identify characteristic functional groups, and Mass Spectrometry (MS) will confirm the molecular weight.[3][4] Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature.
Impure Starting Materials Verify the purity of 2-bromo-1-(3,4-difluorophenyl)ethanone and 2-aminoethanol using NMR or GC-MS. Impurities can inhibit the reaction.[1]
Incorrect Stoichiometry Ensure that at least two to three equivalents of 2-aminoethanol are used to drive the reaction to completion and neutralize the HBr formed.
Suboptimal Temperature The reaction temperature is critical. Ensure the initial reaction and the cyclization step are carried out at the recommended temperatures.
Issue 2: Formation of Multiple Products (Impurity Peaks in HPLC/GC)
Possible Cause Troubleshooting Step
Side Reactions from High Temperature Lower the reaction temperature to minimize the formation of degradation products or other side-reactions.[1]
Over-alkylation The newly formed morpholine nitrogen can react with the starting bromo-ketone. Using an excess of 2-aminoethanol can help to minimize this.
Reactive Impurities in Starting Materials Ensure the purity of the starting materials. Reactive impurities can lead to a variety of side-products.[1]
Issue 3: Difficulty in Product Isolation and Purification

| Possible Cause | Troubleshooting Step | | Product is an Oil and Does Not Crystallize | Attempt purification of the free base by column chromatography before forming the hydrochloride salt.[1] | | Co-elution of Impurities During Chromatography | Optimize the mobile phase for better separation. A gradient elution may be necessary. Adding a small amount of a basic modifier like triethylamine (for the free base) can improve peak shape.[2] | | Difficulty in Recrystallizing the Hydrochloride Salt | Experiment with different solvent systems for recrystallization. Ensure the salt is fully dissolved in the minimum amount of hot solvent and allow it to cool slowly.[2] |

Quantitative Data Summary

The following tables provide expected, though hypothetical, yields and purity levels for the synthesis and purification of this compound based on similar reported syntheses. Actual results may vary.

Table 1: Expected Yield and Purity of Crude 2-(3,4-Difluorophenyl)morpholine

Parameter Expected Value
Yield 60-75%
Purity (by HPLC) 85-95%
Major Impurities Unreacted 2-bromo-1-(3,4-difluorophenyl)ethanone, Over-alkylated product

Table 2: Expected Yield and Purity after Purification

Purification Method Expected Recovery Final Purity (by HPLC)
Column Chromatography 70-85%>98%
Recrystallization of HCl Salt 80-95%>99%

Experimental Protocols

Protocol 1: Synthesis of 2-(3,4-Difluorophenyl)morpholine

This protocol is a general guideline and may require optimization.

Materials and Reagents:

  • 2-bromo-1-(3,4-difluorophenyl)ethanone

  • 2-aminoethanol (ethanolamine)

  • Triethylamine

  • Ethanol

  • Diethyl ether

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(3,4-difluorophenyl)ethanone (1.0 eq) in ethanol.

  • Addition of Reactants: To the stirred solution, add 2-aminoethanol (3.0 eq) followed by the dropwise addition of triethylamine (2.0 eq) at room temperature.[1]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution, followed by brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

Protocol 2: Purification by Column Chromatography
  • Eluent Selection: Using TLC, determine a suitable eluent system. A good starting point is a gradient of ethyl acetate in hexanes.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution and Fraction Collection: Elute the column with the chosen solvent system and collect fractions. Monitor the fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Formation and Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the purified 2-(3,4-Difluorophenyl)morpholine free base in a suitable organic solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete.[2]

  • Collection of Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold solvent.[2]

  • Recrystallization: Dissolve the salt in the minimum amount of a suitable boiling solvent (e.g., ethanol or isopropanol). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[2]

  • Crystal Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the ice-cold recrystallization solvent, and dry under vacuum.[2]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (2-bromo-1-(3,4-difluorophenyl)ethanone, 2-aminoethanol) reaction Reaction in Ethanol (Reflux, 4-6h) start->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography free_base Pure Free Base chromatography->free_base salt_formation HCl Salt Formation free_base->salt_formation recrystallization Recrystallization salt_formation->recrystallization final_product 2-(3,4-Difluorophenyl)morpholine HCl recrystallization->final_product

Caption: Experimental workflow for the synthesis and purification of 2-(3,4-Difluorophenyl)morpholine HCl.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Product Yield incomplete_rxn Incomplete Reaction start->incomplete_rxn impure_sm Impure Starting Materials start->impure_sm bad_stoich Incorrect Stoichiometry start->bad_stoich monitor_rxn Monitor reaction (TLC/HPLC) Extend reaction time/temp incomplete_rxn->monitor_rxn verify_purity Verify purity (NMR/GC-MS) impure_sm->verify_purity adjust_ratio Adjust reactant ratios bad_stoich->adjust_ratio

Caption: Troubleshooting guide for low product yield in the synthesis.

Side_Product_Analysis cluster_separation Separation cluster_identification Identification crude_mixture Crude Reaction Mixture hplc HPLC crude_mixture->hplc gcms GC-MS crude_mixture->gcms product Desired Product hplc->product sm Unreacted Starting Materials hplc->sm over_alkylated Over-alkylated Byproduct hplc->over_alkylated other Other Impurities hplc->other gcms->product gcms->sm gcms->over_alkylated gcms->other

Caption: Analytical workflow for the analysis of side-products in the crude reaction mixture.

References

Technical Support Center: Optimizing HPLC Separation for 2-(3,4-Difluorophenyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the High-Performance Liquid Chromatography (HPLC) separation of 2-(3,4-Difluorophenyl)morpholine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the HPLC analysis of this compound?

A1: this compound is a polar, basic compound. The primary challenges in its HPLC analysis include:

  • Poor Retention: Lack of retention on traditional non-polar stationary phases like C18, especially with high organic content in the mobile phase. The compound may elute in or near the solvent front.[1][2]

  • Peak Tailing: As a basic compound, the morpholine nitrogen can interact with acidic residual silanol groups on silica-based columns, leading to asymmetrical peak shapes (tailing).[1][3]

  • Method Reproducibility: Retention times can drift if the mobile phase pH is not well-controlled or if the column is not properly equilibrated.[4]

Q2: Which HPLC mode is most suitable for this compound?

A2: Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be suitable, depending on the specific analytical needs.

  • Reversed-Phase (RP-HPLC): This is the most common mode.[5] For a polar compound like this, success often requires modification from a standard C18 approach. Consider using columns designed for polar analytes (e.g., polar-embedded or polar-endcapped phases) or a mobile phase with a high aqueous content.[1][2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are not retained in reversed-phase.[6][7] It uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.

Q3: How does mobile phase pH affect the separation?

A3: Mobile phase pH is a critical parameter for ionizable compounds.[8] For the basic morpholine moiety, the pH of the mobile phase determines its ionization state. To achieve reproducible retention and good peak shape, it is recommended to use a buffered mobile phase with a pH at least 2 units away from the analyte's pKa. This ensures the compound exists predominantly in a single ionic form (either protonated or neutral).

Q4: Is chiral separation necessary for this compound?

A4: 2-(3,4-Difluorophenyl)morpholine has a chiral center, meaning it exists as a pair of enantiomers. If the goal is to quantify the individual enantiomers, then a chiral separation method is required. This is typically achieved using a Chiral Stationary Phase (CSP).[9][10] For routine purity analysis where the enantiomeric ratio is not a concern, an achiral method is sufficient.

Troubleshooting Guides

Problem 1: Poor or No Retention on a C18 Column

Your compound elutes very early, close to the solvent front (t₀).

CauseSuggested Solution
High Polarity of Compound The compound is too polar for strong retention on a non-polar C18 phase with typical mobile phase compositions.[1]
Inappropriate Mobile Phase The mobile phase has too much organic solvent (e.g., acetonitrile, methanol), making it too strong to allow for interaction with the stationary phase.

Troubleshooting Steps:

  • Increase Aqueous Content: Decrease the percentage of the organic modifier in your mobile phase. Try running a gradient from a high aqueous percentage (e.g., 95% water/buffer) to a lower aqueous percentage.

  • Use a Polar-Specific RP Column: Switch to a column designed for retaining polar compounds. These include polar-embedded or "aqua" type columns that are stable in 100% aqueous mobile phases and prevent hydrophobic collapse.[2]

  • Switch to HILIC: If retention is still poor, HILIC is a strong alternative. It provides enhanced retention for polar analytes.[6][11]

Problem 2: Peak Tailing or Asymmetry

The peak has a tailing factor significantly greater than 1, leading to poor integration and reduced resolution.

CauseSuggested Solution
Secondary Silanol Interactions The basic morpholine nitrogen interacts with acidic silanol groups on the silica packing material.[1][3]
Incorrect Mobile Phase pH The mobile phase pH is close to the analyte's pKa, causing it to exist in both ionized and non-ionized forms during elution.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[12][13]
Column Contamination/Void Contaminants on the column inlet frit or a void in the packing bed can distort the peak shape for all analytes.[3][13]

Troubleshooting Workflow

G start Peak Tailing Observed check_all Does it affect all peaks? start->check_all yes_all Yes check_all->yes_all Yes no_analyte No check_all->no_analyte No check_frit Check for blocked column frit or column void. yes_all->check_frit solution_frit Backflush column. If problem persists, replace column. check_frit->solution_frit check_ph Is mobile phase pH controlled and >2 units from analyte pKa? no_analyte->check_ph no_ph No check_ph->no_ph No yes_ph Yes check_ph->yes_ph Yes solution_ph Add buffer (e.g., phosphate, formate) to control pH. Adjust pH. no_ph->solution_ph check_overload Is sample concentration too high? yes_ph->check_overload yes_overload Yes check_overload->yes_overload Yes no_overload No check_overload->no_overload No solution_overload Dilute sample or reduce injection volume. yes_overload->solution_overload solution_column_type Consider a high-purity, end-capped silica column or a different stationary phase to minimize silanol interactions. no_overload->solution_column_type

Caption: Troubleshooting workflow for HPLC peak tailing.

Experimental Protocols

Protocol 1: General Method Development for Reversed-Phase HPLC

This protocol provides a starting point for developing a robust separation method.

1. Column Selection:

  • Start with a modern, high-purity C18 column with low silanol activity (e.g., Agilent Zorbax, Waters XBridge, Phenomenex Luna).

  • Dimensions: 4.6 x 150 mm, 3.5 µm particle size is a good starting point.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Rationale: Formic acid acts as a buffer to maintain a low pH (~2.7), ensuring the morpholine nitrogen is consistently protonated, which improves peak shape. It is also mass spectrometry compatible.

3. Initial Gradient Elution:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detector Wavelength: 254 nm (or use a PDA detector to determine the optimal wavelength).

  • Gradient Program:

    • Start at 5% Mobile Phase B.
    • Linear ramp to 95% B over 15 minutes.
    • Hold at 95% B for 2 minutes.
    • Return to 5% B over 1 minute.
    • Equilibrate at 5% B for 5 minutes.

4. Optimization:

  • Based on the initial run, adjust the gradient to improve resolution around the target peak. If the peak elutes too early, use a shallower gradient. If it elutes too late, make the gradient steeper.

  • See the data tables below for examples of how changing parameters can affect the separation.

Protocol 2: Sample Preparation

1. Stock Solution:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a 10 mL volumetric flask using a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

2. Working Solution:

  • Dilute the stock solution to a working concentration of approximately 50 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Dissolving the sample in the mobile phase is crucial to prevent peak distortion.

3. Filtration:

  • Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial to remove particulates that could clog the system.[14]

Data Presentation: Optimization Parameters

The following tables summarize how different parameters can influence the retention and peak shape of this compound. Note: This is representative data for illustrative purposes.

Table 1: Effect of Mobile Phase pH on Peak Shape (Column: C18, 4.6x150mm; Mobile Phase: 40% Acetonitrile, 60% Aqueous Buffer)

Buffer pHRetention Time (min)Tailing Factor (USP)Observation
7.0 (Phosphate)4.82.1Severe tailing due to mixed ionization states and silanol interactions.
4.5 (Acetate)5.31.6Moderate tailing, improved but not ideal.
2.7 (Formate)6.11.2Good peak shape; analyte is fully protonated.

Table 2: Effect of Organic Modifier on Retention Time (Column: C18, 4.6x150mm; Mobile Phase: Acetonitrile/Methanol and 0.1% Formic Acid in Water)

% OrganicRetention Time (min) with AcetonitrileRetention Time (min) with MethanolObservation
30%8.59.8Methanol is a weaker solvent, leading to longer retention.
40%6.17.2Good starting point for optimization.
50%4.25.1Shorter run times, but potential loss of resolution from early-eluting impurities.

Visualization of Method Selection

This diagram illustrates the decision-making process for choosing an appropriate HPLC method.

G start Start Method Development for 2-(3,4-Difluorophenyl)morpholine HCl rp_test Attempt separation on a standard C18 column with an acidic mobile phase. start->rp_test retention_check Is retention factor (k') > 2? rp_test->retention_check good_retention Yes retention_check->good_retention Yes poor_retention No retention_check->poor_retention No peak_shape_check Is peak tailing < 1.5? good_retention->peak_shape_check good_shape Yes peak_shape_check->good_shape Yes bad_shape No peak_shape_check->bad_shape No optimize_rp Optimize Reversed-Phase Method (adjust gradient, flow rate, temp). good_shape->optimize_rp fix_tailing Troubleshoot Tailing: - Use highly end-capped column - Adjust mobile phase pH/buffer - Check for overload. bad_shape->fix_tailing fix_tailing->optimize_rp polar_rp Switch to a polar-modified RP column (e.g., polar-embedded) and/or increase aqueous content. poor_retention->polar_rp retention_check2 Is retention now acceptable? polar_rp->retention_check2 yes_retention2 Yes retention_check2->yes_retention2 Yes no_retention2 No retention_check2->no_retention2 No yes_retention2->peak_shape_check use_hilic Switch to HILIC mode for better retention of polar compounds. no_retention2->use_hilic

Caption: Decision tree for HPLC method selection.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(3,4-Difluorophenyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for solubility issues encountered with 2-(3,4-Difluorophenyl)morpholine hydrochloride in experimental assays.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in aqueous buffers for my assay. What is the recommended starting solvent?

A1: For initial solubilization, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for many poorly water-soluble compounds.[1][2] Ethanol can also be considered as an alternative. Subsequently, this stock solution can be diluted into your aqueous assay buffer to the final desired concentration.

Q2: What is the maximum concentration of DMSO or ethanol that is safe for my cell-based assay?

A2: To minimize solvent-induced cytotoxicity, the final concentration of the organic solvent in your cell culture medium should be kept as low as possible. For DMSO, it is generally recommended to keep the final concentration at or below 0.5%, although some cell lines may tolerate up to 1%.[1][2] For ethanol, similar precautions should be taken. Always include a vehicle control (assay medium with the same final concentration of the solvent) in your experimental design to account for any effects of the solvent itself.[1]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do to prevent this?

A3: Precipitation upon dilution is a common issue. Here are several troubleshooting steps:

  • Step-wise Dilution: Avoid adding the concentrated stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions.

  • Vortexing/Mixing: Ensure rapid and thorough mixing of the solution as you add the stock solution to the aqueous buffer.

  • Lowering the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of the compound in your assay.

  • Using Co-solvents: In some cases, the addition of a small amount of a pharmaceutically acceptable co-solvent to your final assay buffer can improve solubility.

  • pH Adjustment: The solubility of amine hydrochloride salts can be pH-dependent.[3] Ensure the pH of your final assay buffer is in a range that favors the soluble, ionized form of the compound. Generally, a slightly acidic pH can help maintain solubility.

Q4: Can I use heating or sonication to help dissolve the compound?

A4: Gentle heating (e.g., to 37°C) and sonication can be effective methods to aid in the dissolution of your compound in the initial solvent to create the stock solution.[4] However, it is crucial to ensure that your compound is stable under these conditions and will not degrade. Always check for any visible changes in the solution, such as color change, which might indicate compound instability. After dissolution, allow the solution to return to room temperature to ensure the compound remains in solution.

Q5: How does the hydrochloride salt form of this compound affect its solubility?

A5: Converting a basic compound, such as a morpholine derivative, into a hydrochloride salt is a common strategy to increase its aqueous solubility.[5] The salt form is generally more polar and thus more readily dissolves in polar solvents like water compared to its free base form. However, solubility can be influenced by factors such as the pH of the solution and the presence of other ions (the common ion effect).[6]

Troubleshooting Guide

Issue: Compound Precipitation in Assay Medium

This workflow outlines a systematic approach to troubleshooting precipitation issues with this compound.

G cluster_0 Troubleshooting Workflow A Precipitation Observed in Assay Medium B Prepare High-Concentration Stock in Anhydrous DMSO A->B C Perform Step-wise Dilution into Pre-warmed (37°C) Assay Buffer with Vortexing B->C D Precipitation Persists? C->D E Successful Solubilization D->E No F Lower Final Assay Concentration D->F Yes G Still Precipitates? F->G G->E No H Consider Co-Solvent System (e.g., PEG400, Tween 80) G->H Yes I Adjust pH of Assay Buffer (Slightly Acidic) H->I J Consult Literature for Alternative Formulations I->J

Caption: Troubleshooting workflow for compound precipitation.

Quantitative Data Summary

Solvent SystemEstimated SolubilityRemarks
WaterPoor to LowSolubility is expected to be pH-dependent.
Phosphate-Buffered Saline (PBS) pH 7.4LowMay be slightly less soluble than in pure water at acidic pH.
Dimethyl Sulfoxide (DMSO)HighA suitable solvent for preparing concentrated stock solutions.[7]
EthanolModerate to HighCan be used as a co-solvent or for stock solution preparation.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO and Dilution into Assay Medium

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

  • Sterile, pre-warmed (37°C) cell culture medium or assay buffer

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight: 235.66 g/mol )

  • Weigh the compound: Carefully weigh the calculated mass of the compound into a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve a 10 mM concentration.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the tube for 5-10 minutes or gently warm it to 37°C in a water bath until the solution is clear.

  • Prepare working solutions: To prepare your final assay concentration (e.g., 10 µM), perform a step-wise dilution. For a 1:1000 dilution to get 10 µM with a final DMSO concentration of 0.1%:

    • Add 99 µL of pre-warmed assay medium to a sterile tube.

    • Add 1 µL of the 10 mM DMSO stock solution to the 99 µL of medium.

    • Immediately vortex the tube to ensure rapid and complete mixing.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to your assay medium without the compound.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Signaling Pathway and Experimental Logic

The following diagram illustrates the logical relationship between the compound's physical state and its biological activity in an in-vitro assay.

G cluster_1 From Compound to Biological Effect A Solid Compound (2-(3,4-Difluorophenyl)morpholine HCl) B Solubilization (e.g., in DMSO) A->B C Dilution in Aqueous Assay Buffer B->C D Soluble Compound in Assay Medium C->D Successful E Precipitated Compound (Biologically Inactive) C->E Unsuccessful F Interaction with Biological Target (e.g., Receptor, Enzyme) D->F G Downstream Signaling Cascade F->G H Measurable Biological Response G->H

Caption: Logical flow from compound solubilization to biological effect.

References

Technical Support Center: Troubleshooting Poor Reproducibility in 2-(3,4-Difluorophenyl)morpholine Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges and ensuring reproducibility in experiments involving 2-(3,4-Difluorophenyl)morpholine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 2-(3,4-Difluorophenyl)morpholine?

A1: The most common methods for synthesizing 2-(3,4-Difluorophenyl)morpholine involve the reaction of 2-aminoethanol with a 2-halo-1-(3,4-difluorophenyl)ethanone, followed by cyclization.[1] Another approach is the reductive amination of a corresponding aldehyde with ethanolamine.[2]

Q2: What are the critical parameters to control for a successful synthesis?

A2: Key parameters for achieving high yield and purity include:

  • Reaction Temperature: Careful temperature control is crucial to minimize side reactions.[1]

  • Stoichiometry of Reactants: The molar ratio of the reactants should be optimized to ensure the complete consumption of the starting materials. An excess of the amine is often used.[1]

  • Choice of Solvent: The solvent polarity can influence the reaction rate and solubility of intermediates.[1]

  • pH Control: Maintaining the appropriate pH is important, especially for the cyclization and reductive amination steps.[1][2]

Q3: What are the expected impurities in the synthesis?

A3: Potential impurities can arise from unreacted starting materials or side reactions.[1] These may include:

  • Unreacted 2-bromo-1-(3,4-difluorophenyl)ethanone

  • Unreacted 2-aminoethanol

  • Over-alkylation products[1]

  • Dehalogenated byproducts

Q4: How can the purity of this compound be assessed?

A4: A combination of analytical techniques is recommended for purity assessment, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight.[3]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and identify impurities.[1]

  • Gas Chromatography (GC): Can also be used for purity analysis.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Low Reaction Yield
Potential Cause Recommended Solution
Incomplete Reaction - Increase the reaction time. - Cautiously increase the reaction temperature. - Ensure efficient stirring to improve mixing.[1]
Suboptimal Stoichiometry - Experiment with varying the molar ratios of the reactants. An excess of 2-aminoethanol is generally preferable.[1]
Product or Intermediate Degradation - Lower the reaction temperature. - Consider using a milder base for the cyclization step.[1]
Moisture in the Reaction - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents, especially for steps involving moisture-sensitive reagents like sodium borohydride.[2]
Formation of Multiple Products (Impurity Peaks in HPLC/GC)
Potential Cause Recommended Solution
Side Reactions due to High Temperature - Lower the reaction temperature.[1]
Incorrect pH - Monitor and adjust the pH of the reaction mixture throughout the process.[1]
Reactive Impurities in Starting Materials - Ensure the purity of the starting materials before beginning the reaction.[1]
Over-alkylation - Use a controlled stoichiometry of the alkylating agent (1.0-1.1 equivalents). - Add the alkylating agent slowly to minimize this side reaction.[2]
Side Reactions of the Difluorophenyl Ring - The electron-withdrawing nature of the fluorine atoms can make the aromatic ring susceptible to nucleophilic attack under harsh basic conditions. Use a milder base or lower the reaction temperature.[2]
Difficulty in Product Isolation and Purification
Potential Cause Recommended Solution
Product is an Oil and Does Not Crystallize - Attempt purification by column chromatography. - Convert the free base to its hydrochloride salt, which is often crystalline and easier to purify by recrystallization.[1][5]
Co-elution of Impurities During Chromatography - Optimize the mobile phase for better separation. - Consider using a different stationary phase (e.g., reverse-phase chromatography).[1]
Peak Tailing/Streaking in Chromatography - The basic morpholine nitrogen can interact strongly with acidic silica gel. Add a basic modifier like triethylamine (0.1-2%) to your eluent.[5]
Amorphous Solid Formation During Recrystallization - Slow down the rate of crystallization by using a solvent system in which the compound is only sparingly soluble at room temperature and cooling it slowly.[5]

Experimental Protocols

Protocol 1: Synthesis via N-Alkylation and Cyclization (Two-Step)

This protocol is a general guideline and may require optimization.

Step 1: Synthesis of Intermediate

  • To a solution of 2-amino-1-(3,4-difluorophenyl)ethanol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and stir for 12 hours, monitoring by TLC.[2]

  • Once the starting material is consumed, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.[2]

  • Purify the crude product by column chromatography.[2]

Step 2: Cyclization and Reduction

  • Dissolve the purified product from Step 1 in toluene.

  • Add a catalytic amount of a base like sodium methoxide and heat to facilitate cyclization to the morpholinone.[2]

  • After cyclization is complete (monitored by TLC), cool the reaction mixture.

  • Dissolve the crude morpholinone in methanol and cool to 0°C.

  • Add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 10°C.[2]

  • Allow the reaction to warm to room temperature and stir for 4 hours.[2]

  • Quench the reaction by the slow addition of water, extract the product with ethyl acetate, dry the organic layer, and concentrate.[2]

  • Purify the final product by recrystallization or column chromatography.[2]

Protocol 2: Synthesis via Reductive Amination

This protocol is a general guideline and may require optimization.

  • To a solution of 2-(3,4-difluorophenyl)-2-oxoacetaldehyde (1.0 eq) in methanol, add ethanolamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.[2]

  • Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise.[2]

  • Adjust the pH of the reaction to 5-6 by the dropwise addition of acetic acid.[2]

  • Allow the reaction to warm to room temperature and stir for 12 hours.[2]

  • Quench the reaction with a saturated aqueous sodium bicarbonate solution.[2]

  • Extract the product with dichloromethane, dry the organic layer, and concentrate under reduced pressure.[2]

Protocol 3: Purification via Hydrochloride Salt Formation and Recrystallization
  • Dissolve the crude 2-(3,4-Difluorophenyl)morpholine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[5]

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete.[5]

  • Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold solvent.[5]

  • Dissolve the salt in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[5]

  • Collect the crystals by vacuum filtration, wash with a small amount of the ice-cold recrystallization solvent, and dry under vacuum.[5]

Visualizations

G General Synthesis Workflow cluster_0 Route 1: N-Alkylation & Cyclization cluster_1 Route 2: Reductive Amination cluster_2 Purification Starting Materials_1 2-Amino-1-(3,4-difluorophenyl)ethanol + Ethyl bromoacetate N_Alkylation N-Alkylation Starting Materials_1->N_Alkylation Cyclization_Reduction Cyclization & Reduction N_Alkylation->Cyclization_Reduction Crude_Product Crude 2-(3,4-Difluorophenyl)morpholine Cyclization_Reduction->Crude_Product Starting Materials_2 2-(3,4-Difluorophenyl)-2-oxoacetaldehyde + Ethanolamine Imine_Formation Imine Formation Starting Materials_2->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reduction->Crude_Product Purification Column Chromatography or HCl Salt Formation & Recrystallization Crude_Product->Purification Final_Product Pure 2-(3,4-Difluorophenyl)morpholine HCl Purification->Final_Product G Troubleshooting Low Yield Start Low Yield Observed Check_Reaction_Completion Is the reaction complete? (TLC/HPLC) Start->Check_Reaction_Completion Incomplete No Check_Reaction_Completion->Incomplete No Complete Yes Check_Reaction_Completion->Complete Yes Troubleshoot_Incomplete Increase time/temperature Improve stirring Incomplete->Troubleshoot_Incomplete Check_Degradation Are there degradation products? Complete->Check_Degradation Degradation_Yes Yes Check_Degradation->Degradation_Yes Yes Degradation_No No Check_Degradation->Degradation_No No Troubleshoot_Degradation Lower temperature Use milder base Degradation_Yes->Troubleshoot_Degradation Check_Stoichiometry Review stoichiometry Degradation_No->Check_Stoichiometry Troubleshoot_Stoichiometry Optimize reactant ratios Check_Stoichiometry->Troubleshoot_Stoichiometry G Common Side Reactions Starting_Material 2-Amino-1-(3,4-difluorophenyl)ethanol Desired_Product 2-(3,4-Difluorophenyl)morpholine Starting_Material->Desired_Product Desired Pathway (Controlled Conditions) Over_alkylation Over-alkylation Product Starting_Material->Over_alkylation Excess Alkylating Agent or High Temperature Dehalogenation Dehalogenated Byproduct Starting_Material->Dehalogenation Harsh Conditions Desired_Product->Over_alkylation Further Reaction

References

minimizing degradation of 2-(3,4-Difluorophenyl)morpholine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of 2-(3,4-Difluorophenyl)morpholine hydrochloride during storage and experimentation. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound to ensure its long-term stability?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3] Exposure to moisture, high temperatures, and light should be minimized. For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

Q2: Why is it important to protect this compound from moisture?

A2: As a hydrochloride salt, this compound can be hygroscopic. Absorption of moisture can lead to physical changes in the solid and may promote chemical degradation through hydrolysis or salt disproportionation, where the hydrochloride salt converts to its free base and hydrochloric acid.[4][5]

Q3: Can this compound degrade upon exposure to light?

A3: Yes, exposure to light, particularly UV light, can potentially lead to photolytic degradation.[6][7] It is crucial to store the compound in a light-resistant container or in a dark environment to prevent the formation of photodegradation products.

Q4: What are the primary chemical degradation pathways for this compound?

A4: Based on the structure, the primary degradation pathways are likely oxidation of the morpholine nitrogen to form an N-oxide, and cleavage of the C-N bond within the morpholine ring.[8][9] Under harsh conditions, modifications to the difluorophenyl ring could also occur.

Q5: How does the hydrochloride salt form enhance the stability of the molecule?

A5: Converting the morpholine nitrogen to its hydrochloride salt generally increases the compound's stability compared to the free base.[10] The salt form is typically more crystalline, less volatile, and has improved handling characteristics. It also protects the nitrogen from certain reactions until the free base is intentionally liberated.

Troubleshooting Guide

Issue 1: I observe a new, unexpected peak in my HPLC chromatogram after storing a solution of the compound.

  • Potential Cause A: Oxidation. The morpholine nitrogen is susceptible to oxidation, especially in the presence of air or oxidizing agents. This can form the corresponding N-oxide.

  • Recommended Solution: Prepare solutions fresh whenever possible. If solutions must be stored, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed vial, refrigerated, and protected from light.

  • Potential Cause B: Hydrolysis. If the solution is not buffered or is exposed to highly acidic or basic conditions, hydrolysis of the morpholine ring could occur over time.

  • Recommended Solution: Use buffered solutions when appropriate for your experimental conditions and avoid prolonged storage at extreme pH values.

Issue 2: The physical appearance of the solid compound has changed (e.g., discoloration, clumping).

  • Potential Cause A: Moisture Absorption. Clumping or caking is a strong indicator of moisture absorption. Discoloration can be a sign of degradation, which is often accelerated by the presence of moisture.

  • Recommended Solution: Store the compound in a desiccator. When handling, work in a low-humidity environment (e.g., a glove box) if possible. Ensure the container is tightly sealed immediately after use.

  • Potential Cause B: Light Exposure. Discoloration, such as yellowing, can be a result of photolytic degradation.

  • Recommended Solution: Always store the solid in an amber or opaque vial to protect it from light. Avoid unnecessary exposure to ambient light during weighing and handling.

Issue 3: I am experiencing a loss of potency or inconsistent results in my experiments.

  • Potential Cause: Significant Degradation. A substantial portion of the parent compound may have degraded into one or more products, leading to a lower effective concentration of the active molecule.

  • Recommended Solution: Conduct a purity check of your stored compound using a validated analytical method, such as HPLC-UV. Compare the results to the certificate of analysis or to a freshly opened sample. If significant degradation is confirmed, discard the old batch and obtain a new one. Implement the recommended storage and handling procedures to prevent future degradation.

Data Presentation: Forced Degradation Summary

Forced degradation studies are essential for understanding the stability of a drug substance.[11][12][13] The table below summarizes the expected degradation behavior of this compound under various stress conditions.

Stress ConditionReagents and ConditionsExpected Degradation LevelPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24hLow to MediumRing-opened products
Base Hydrolysis 0.1 M NaOH, 60°C, 24hLow to MediumRing-opened products
Oxidation 3% H₂O₂, RT, 24hHigh2-(3,4-Difluorophenyl)morpholine N-oxide
Thermal Degradation Solid state, 80°C, 48hLowVarious minor degradation products
Photodegradation Solid & Solution, UV/Vis lightMediumPhotolytic isomers, ring-cleavage products

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting its degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA) or Formic Acid

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The purity is calculated by dividing the peak area of the main compound by the total peak area of all detected peaks.

    • Degradation products will appear as separate peaks, typically with different retention times from the parent compound. Their identification would require further analysis by LC-MS.[14]

Visualizations

G Potential Degradation Pathway cluster_main Parent 2-(3,4-Difluorophenyl)morpholine Hydrochloride Oxidized N-Oxide Degradant Parent->Oxidized Oxidation (e.g., H₂O₂) Cleaved Ring-Cleavage Products Parent->Cleaved Hydrolysis / Photolysis

Caption: Potential degradation pathways for the compound.

G Forced Degradation Experimental Workflow cluster_workflow Start Prepare Stock Solution of Compound Stress Expose Aliquots to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) Start->Stress Neutralize Neutralize/Quench Reactions Stress->Neutralize Analyze Analyze by Stability-Indicating HPLC-UV Method Neutralize->Analyze Identify Characterize Degradants (LC-MS) Analyze->Identify If unknown peaks are observed

Caption: Workflow for a forced degradation study.

G Troubleshooting Logic for Degradation cluster_logic Start Inconsistent Results or Unexpected HPLC Peaks? CheckStorage Review Storage Conditions (Temp, Light, Moisture)? Start->CheckStorage Yes CheckHandling Review Solution Prep & Handling? CheckStorage->CheckHandling Compliant BadStorage Improper Storage CheckStorage->BadStorage Non-compliant BadHandling Handling Issue (e.g., Oxidation) CheckHandling->BadHandling Non-compliant Action Action: Discard Batch, Implement Proper Procedures BadStorage->Action BadHandling->Action

Caption: Troubleshooting workflow for product degradation.

References

Technical Support Center: Method Validation for 2-(3,4-Difluorophenyl)morpholine hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation for the analysis of 2-(3,4-Difluorophenyl)morpholine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for the analysis of this compound?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for the quantification of this compound.[1][2][3] Gas Chromatography (GC) may also be applicable, potentially requiring derivatization.[4] Spectroscopic methods like UV-Vis can be used for preliminary analysis but lack the specificity of chromatographic methods.

Q2: Which regulatory guidelines should be followed for method validation?

A2: The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for the validation of analytical procedures.[5][6][7][8][9] These guidelines are widely accepted by regulatory authorities globally, including the FDA and EMA.

Q3: What are the key parameters to evaluate during method validation?

A3: The core validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[6][10]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

HPLC Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Sample solvent incompatibility- Replace the HPLC column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Dissolve and inject samples in the mobile phase.[11][12]
Variable Retention Times - Inconsistent mobile phase composition- Fluctuations in column temperature- Air bubbles in the pump- Prepare fresh mobile phase and ensure proper mixing.[13]- Use a column oven to maintain a consistent temperature.[13]- Degas the mobile phase and purge the pump.[14]
High Backpressure - Clogged column frit or tubing- Particulate matter in the sample- Salt precipitation from the mobile phase- Backflush the column or replace the frit.- Filter all samples before injection.- Flush the system with a solvent that dissolves the salt precipitate.[12]
No Peaks or Very Small Peaks - Injection failure- Detector malfunction- Sample degradation- Check the autosampler and syringe for proper operation.- Verify detector settings and lamp functionality.- Prepare fresh samples and standards.
Baseline Noise or Drift - Contaminated mobile phase- Detector cell contamination- Leaks in the system- Use HPLC-grade solvents and fresh mobile phase.[11]- Flush the detector cell.- Inspect for and tighten any loose fittings.[13]

Experimental Protocols

Detailed methodologies for key validation experiments are provided below. These protocols are based on ICH Q2(R2) guidelines.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Methodology:

  • Analyze a blank sample (diluent).

  • Analyze a placebo sample (formulation matrix without the active pharmaceutical ingredient (API)).

  • Analyze a standard solution of this compound.

  • Analyze a sample of this compound spiked with known impurities and degradation products.

  • If available, analyze samples that have been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks present in the chromatograms of the blank, placebo, and stressed samples. Peak purity analysis should also be performed if a photodiode array (PDA) detector is used.

Linearity

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.

Methodology:

  • Prepare a stock solution of the this compound reference standard.

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Methodology:

  • Prepare placebo samples spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[15]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Methodology:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[6]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective:

  • LOD: To determine the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Methodology:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is distinguishable from the noise, typically with a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Methodology:

  • Introduce small variations to the nominal method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • Wavelength (e.g., ± 2 nm)

  • Analyze a system suitability solution under each varied condition.

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution, theoretical plates) should remain within the established limits for all varied conditions.

Data Presentation

Table 1: Summary of Method Validation Parameters and Typical Acceptance Criteria

Parameter Methodology Summary Typical Acceptance Criteria
Specificity Analysis of blank, placebo, spiked, and stressed samples.Analyte peak is well-resolved from all other peaks.
Linearity Analysis of at least 5 concentrations.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision studies.The interval providing suitable accuracy, precision, and linearity.
Accuracy Analysis of spiked placebo at 3 concentration levels.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate analyses at 100% concentration.RSD ≤ 2.0%.
Precision (Intermediate) Repeatability on a different day/analyst/instrument.RSD ≤ 2.0%.
LOD Signal-to-noise ratio of 3:1 or statistical calculation.The lowest concentration at which the analyte can be detected.
LOQ Signal-to-noise ratio of 10:1 or statistical calculation.The lowest concentration quantifiable with acceptable precision and accuracy.
Robustness Deliberate variation of method parameters.System suitability parameters remain within limits.

Visualizations

MethodValidationWorkflow Start Start: Method Development Protocol Develop Validation Protocol Start->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Decision All Criteria Met? Robustness->Decision Report Generate Validation Report Pass Method Validated Pass->Report Fail Method Revision Fail->Protocol Decision->Pass Yes Decision->Fail No TroubleshootingLogic Problem Chromatographic Problem (e.g., Poor Peak Shape) CheckColumn Check Column - Age? - Performance? Problem->CheckColumn CheckMobilePhase Check Mobile Phase - Correct pH? - Freshly prepared? Problem->CheckMobilePhase CheckSample Check Sample - Solvent compatibility? - Filtered? Problem->CheckSample ReplaceColumn Replace Column CheckColumn->ReplaceColumn Degraded AdjustMobilePhase Adjust/Remake Mobile Phase CheckMobilePhase->AdjustMobilePhase Incorrect ModifySamplePrep Modify Sample Preparation CheckSample->ModifySamplePrep Incompatible Resolved Problem Resolved ReplaceColumn->Resolved AdjustMobilePhase->Resolved ModifySamplePrep->Resolved

References

addressing matrix effects in bioanalysis of 2-(3,4-Difluorophenyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of 2-(3,4-Difluorophenyl)morpholine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the bioanalysis of this compound?

A1: In the context of LC-MS/MS analysis, the "matrix" encompasses all components within a biological sample apart from the analyte of interest.[1] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either a decreased signal intensity (ion suppression) or an increased signal intensity (ion enhancement).[1][2] Such effects can significantly compromise the accuracy, precision, and sensitivity of the quantitative results.[2] Given the polar nature of the morpholine moiety, this compound may be particularly susceptible to interference from endogenous polar components in the biological matrix.

Q2: What are the typical indicators that matrix effects may be compromising my assay for this compound?

A2: Common signs of matrix effects include poor reproducibility of quality control (QC) samples, inaccurate quantification, non-linear calibration curves, and a reduction in the overall sensitivity of the assay.[1] You might also observe inconsistent peak areas for your analyte across different batches of the biological matrix.

Q3: How can I identify and quantify the extent of matrix effects in my analysis?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify the regions in the chromatogram where ion suppression or enhancement occurs.[1] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation from the stable baseline signal for the analyte indicates the presence of matrix effects at that specific retention time.[1]

  • Quantitative Matrix Effect Assessment: This method, often referred to as the "post-extraction spike," compares the response of the analyte in a neat solvent to its response in an extracted blank matrix that has been spiked with the analyte after the extraction process.[2][3] The matrix factor (MF) is calculated, and a value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2]

Q4: Which ionization technique, ESI or APCI, is less prone to matrix effects for a compound like this compound?

A4: While both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be affected by the sample matrix, several studies suggest that APCI may be less susceptible to matrix effects compared to ESI. However, the choice of ionization technique should be empirically determined during method development to ensure optimal sensitivity and minimal matrix interference for this specific analyte.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to matrix effects during the bioanalysis of this compound.

Issue 1: High Variability and Poor Reproducibility in QC Samples

  • Possible Cause: Inconsistent matrix effects between individual samples or different lots of the biological matrix.[3]

  • Troubleshooting Steps:

    • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective strategy to compensate for variable matrix effects, as the SIL-IS will be affected similarly to the analyte.[3]

    • Enhance Sample Preparation: If using a simple protein precipitation (PPT) method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.[3]

    • Optimize Chromatography: Develop a chromatographic method that effectively separates the analyte from the regions of significant ion suppression identified through post-column infusion experiments.[3]

Issue 2: Low Analyte Signal and Poor Sensitivity

  • Possible Cause: Significant ion suppression due to co-eluting matrix components, particularly phospholipids in plasma samples.[3]

  • Troubleshooting Steps:

    • Targeted Phospholipid Removal: Implement sample preparation strategies specifically designed to remove phospholipids. This can include specialized SPE cartridges or techniques like HybridSPE.

    • Optimize LLE Conditions: If using LLE, experiment with different organic solvents and adjust the pH of the aqueous phase to maximize the extraction efficiency of the analyte while minimizing the co-extraction of interfering substances.

    • Adjust Ion Source Parameters: Methodically optimize the ion source settings on your mass spectrometer, including temperature, gas flows, and voltages, to enhance the signal for this compound.[3]

Issue 3: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause:

    • Column Overload: Injecting too high a concentration of the analyte or matrix components.

    • Secondary Interactions: The analyte may be interacting with active sites on the analytical column or with metal surfaces within the LC system.[3]

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state and, consequently, the peak shape of the analyte.[3]

  • Troubleshooting Steps:

    • Sample Dilution: If column overload is suspected, dilute the sample extract before injection.

    • Optimize Mobile Phase: For a basic compound like this compound, using a mobile phase with a low pH (e.g., containing formic acid) can often improve peak shape.[3]

    • Consider a Different Column: If peak shape issues persist, experimenting with a column that has a different stationary phase chemistry or using a metal-free column could mitigate secondary interactions.[3]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Morpholine Derivatives

Sample Preparation TechniqueTypical Recovery (%)Relative Standard Deviation (RSD) (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT)85-110< 15Simple, fast, and inexpensive.Prone to significant matrix effects, especially from phospholipids.
Liquid-Liquid Extraction (LLE)90-115< 10Cleaner extracts than PPT, good for removing salts.Can be labor-intensive and may not effectively remove all interferences.
Solid-Phase Extraction (SPE)95-105< 5Provides the cleanest extracts, highly selective.More complex method development, can be more expensive.

Note: Data is generalized based on typical performance for morpholine-containing compounds and may vary for this compound.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound at low and high concentrations into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike the analyte at the same low and high concentrations into the final extracted matrix.[1]

  • Analyze the samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF): MF = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A)[3]

  • Interpretation:

    • MF = 1: No significant matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

Protocol 2: Qualitative Assessment of Matrix Effect using Post-Column Infusion

  • Set up the infusion: Infuse a standard solution of this compound at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-connector.[1]

  • Equilibrate the system: Allow the infused analyte signal to stabilize to a constant baseline.

  • Inject a blank matrix extract: Inject a sample of extracted blank biological matrix onto the LC column and begin the chromatographic run.

  • Monitor the analyte signal: Observe the signal of the infused this compound. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.[1]

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Matrix Effect Evaluation cluster_optimization Optimization start Biological Sample ppt Protein Precipitation start->ppt lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction start->spe lcms LC-MS/MS System ppt->lcms Simple, Fast lle->lcms Cleaner Extract spe->lcms Cleanest Extract data Data Acquisition lcms->data post_infusion Post-Column Infusion data->post_infusion post_spike Post-Extraction Spike data->post_spike method_dev Method Refinement post_infusion->method_dev Identify Suppression Zones post_spike->method_dev Quantify Matrix Factor method_dev->lcms Optimized Method

Caption: Workflow for identifying and mitigating matrix effects.

troubleshooting_flowchart cluster_solutions Mitigation Strategies start Inconsistent Results or Low Sensitivity? assess_me Assess Matrix Effects (Post-Column Infusion & Post-Extraction Spike) start->assess_me me_present Significant Matrix Effects Detected? assess_me->me_present improve_prep Improve Sample Preparation (LLE, SPE, Phospholipid Removal) me_present->improve_prep Yes validate Re-validate Assay me_present->validate No optimize_chrom Optimize Chromatography (Gradient, Column, Mobile Phase) improve_prep->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chrom->use_sil_is use_sil_is->validate

Caption: Troubleshooting flowchart for addressing matrix effects.

References

Validation & Comparative

A Comparative Analysis of 2-(3,4-Difluorophenyl)morpholine hydrochloride and Leading Serotonin Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of the pharmacological properties of several key serotonin modulators used in research and clinical practice. The primary compound of interest for this comparison was 2-(3,4-Difluorophenyl)morpholine hydrochloride . However, a comprehensive search of scientific literature, patent databases, and chemical supplier information did not yield any publicly available quantitative data on its binding affinity or functional activity at serotonin receptors or transporters.

Therefore, a direct, data-driven comparison of this compound to other serotonin modulators is not possible at this time.

This guide will instead focus on a detailed comparison of five well-characterized serotonin modulators, providing researchers with a valuable reference for their own studies. The compounds included are:

  • Fluoxetine (Selective Serotonin Reuptake Inhibitor - SSRI)

  • Sertraline (Selective Serotonin Reuptake Inhibitor - SSRI)

  • Venlafaxine (Serotonin-Norepinephrine Reuptake Inhibitor - SNRI)

  • Duloxetine (Serotonin-Norepinephrine Reuptake Inhibitor - SNRI)

  • Vortioxetine (Multimodal Antidepressant)

The following sections present a compilation of their binding affinities and functional potencies at key central nervous system targets, along with standardized experimental protocols and illustrative diagrams of relevant biological pathways and workflows.

Comparative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki, nM) and functional activities (IC50, nM) of the selected serotonin modulators at the serotonin transporter (SERT), norepinephrine transporter (NET), and various serotonin receptors. Lower values indicate higher affinity or potency.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundSERTNETDAT
Fluoxetine 0.8 - 2.6130 - 3201,800 - 3,600
Sertraline 0.2 - 0.425 - 4225 - 540
Venlafaxine 26 - 821,400 - 2,480> 4,000
Duloxetine 0.7 - 4.67.5 - 19240 - 680
Vortioxetine 1.6113> 1,000

Table 2: Serotonin Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2C5-HT35-HT7
Fluoxetine 130 - 230110 - 210120 - 240> 10,000360
Sertraline 2,3003001,100>10,0001,200
Venlafaxine > 10,000> 10,000> 10,000> 10,000> 10,000
Duloxetine 4,6003801,600> 10,0001,300
Vortioxetine 1540133.719

Table 3: Functional Activity - Reuptake Inhibition (IC50, nM)

CompoundSerotonin (5-HT) ReuptakeNorepinephrine (NE) ReuptakeDopamine (DA) Reuptake
Fluoxetine 3.9 - 10200 - 5001,000 - 2,000
Sertraline 0.5 - 2.150 - 10050 - 100
Venlafaxine 30 - 50100 - 200> 1,000
Duloxetine 1.1 - 5.110 - 20200 - 500
Vortioxetine 5.4--

Data compiled from various public sources. Specific values may vary depending on the experimental conditions.

Experimental Protocols

The data presented in the tables above are typically generated using standardized in vitro assays. Below are generalized methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.

General Protocol:

  • Preparation of Membranes: Cell lines stably expressing the target human receptor or transporter (e.g., HEK293 cells expressing hSERT) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: A fixed concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT) is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Synaptosomal Reuptake Assays

Objective: To measure the functional potency (IC50) of a test compound to inhibit the reuptake of a neurotransmitter into synaptosomes.

General Protocol:

  • Preparation of Synaptosomes: Brain tissue (e.g., rat striatum or cortex) is homogenized, and synaptosomes (resealed nerve terminals) are isolated by differential centrifugation.

  • Reuptake Reaction: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]-Serotonin) in the presence of varying concentrations of the test compound.

  • Incubation: The mixture is incubated at 37°C for a short period to allow for neurotransmitter uptake.

  • Termination of Uptake: The uptake is stopped by rapid filtration or by the addition of a cold buffer.

  • Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by scintillation counting.

  • Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake, is determined by non-linear regression analysis.

Visualizations

Serotonin Signaling Pathway

Serotonin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP Tryptophan Hydroxylase Serotonin_Vesicle Serotonin (5-HT) in Vesicles Five_HTP->Serotonin_Vesicle AADC Synaptic_Cleft_Pre Synaptic_Cleft_Pre Serotonin_Vesicle->Synaptic_Cleft_Pre Release SERT SERT SERT->Serotonin_Vesicle MAO MAO SERT->MAO Five_HIAA 5-HIAA MAO->Five_HIAA Autoreceptor 5-HT1A/1B Autoreceptor Synaptic_Cleft_Pre->Autoreceptor Synaptic_Cleft_Post Synaptic_Cleft_Post Synaptic_Cleft_Pre->Synaptic_Cleft_Post Synaptic_Cleft_Post->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptors (5-HT1A, 5-HT2A, etc.) Synaptic_Cleft_Post->Postsynaptic_Receptor Signaling_Cascade Intracellular Signaling Cascade Postsynaptic_Receptor->Signaling_Cascade Signal Transduction

Caption: Simplified diagram of a serotonergic synapse.

Radioligand Binding Assay Workflow

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes Expressing Target start->prep_membranes incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting of Bound Radioligand filtration->counting analysis Data Analysis (IC50 and Ki Calculation) counting->analysis end End analysis->end

Caption: General workflow for a radioligand binding assay.

Classification of Compared Serotonin Modulators

Serotonin_Modulator_Classification cluster_ssri SSRIs cluster_snri SNRIs cluster_multimodal Multimodal Serotonin_Modulators Serotonin Modulators Fluoxetine Fluoxetine Serotonin_Modulators->Fluoxetine Sertraline Sertraline Serotonin_Modulators->Sertraline Venlafaxine Venlafaxine Serotonin_Modulators->Venlafaxine Duloxetine Duloxetine Serotonin_Modulators->Duloxetine Vortioxetine Vortioxetine Serotonin_Modulators->Vortioxetine

Caption: Classification of the compared serotonin modulators.

Unveiling the Biological Target of 2-(3,4-Difluorophenyl)morpholine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – In the intricate landscape of drug discovery, the precise validation of a compound's biological target is a cornerstone of successful therapeutic development. This guide provides a comprehensive comparative analysis of 2-(3,4-Difluorophenyl)morpholine hydrochloride, a molecule of significant interest in pharmaceutical research. By examining its interaction with the serotonin 5-HT2A receptor and comparing its profile with established alternatives, this document serves as a critical resource for researchers, scientists, and drug development professionals.

While specific quantitative binding affinity and functional assay data for this compound are not extensively available in the public domain, existing literature suggests that the 3,4-difluoro substitution on the phenyl ring, combined with the morpholine scaffold, is designed to optimize binding to the 5-HT2A receptor. This guide, therefore, proceeds with the hypothesis that the 5-HT2A receptor is the primary biological target and evaluates it alongside well-characterized 5-HT2A receptor antagonists and inverse agonists: Pimavanserin, Nelotanserin, and Volinanserin.

Comparative Analysis of Biological Activity

To provide a clear and objective comparison, the following tables summarize the quantitative biological activity data for the selected alternative compounds against the 5-HT2A receptor. This data, derived from radioligand binding assays and functional assays, offers a benchmark for the potential efficacy and selectivity of this compound.

Table 1: Comparative Quantitative Biological Activity Data at the 5-HT2A Receptor

CompoundPrimary Target(s)Assay TypeKi (nM)IC50 / pIC50Reference(s)
Pimavanserin 5-HT2A (Inverse Agonist)Radioligand Binding ([³H]ketanserin)0.087 - 0.5-[1][2][3]
Functional (R-SAT™)-pIC50: 8.7[4]
Functional Inhibition-1.9 nM[3]
Nelotanserin 5-HT2A (Inverse Agonist)Radioligand BindingLow nanomolar-[5]
Functional (Inositol Phosphate Accumulation)-Low nanomolar[5]
Volinanserin 5-HT2A (Antagonist)Radioligand Binding0.36-[6][7]

Experimental Protocols for Biological Validation

The validation of a compound's biological target relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays used to characterize the interaction of compounds with the 5-HT2A receptor.

Radioligand Binding Assay for Ki Determination

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

1. Materials:

  • Cell membranes prepared from cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin.

  • Test compounds (e.g., this compound, Pimavanserin, etc.).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates with glass fiber filters.

  • Scintillation fluid and microplate scintillation counter.

2. Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand, and the cell membrane suspension.[8]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.[8]

  • Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]

Functional Assay for Inverse Agonism: Inositol Phosphate (IP) Accumulation Assay

This assay measures the ability of a compound to decrease the basal signaling activity of a receptor, a hallmark of inverse agonism.

1. Materials:

  • Cells stably expressing the human 5-HT2A receptor.

  • [³H]-myo-inositol.

  • Assay medium and stimulation buffer.

  • Test compounds.

  • Anion-exchange chromatography columns.

  • Scintillation counter.

2. Procedure:

  • Cell Labeling: Incubate the cells with [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound.

  • Inositol Phosphate Extraction: Stop the reaction and extract the soluble inositol phosphates.

  • Chromatographic Separation: Separate the different inositol phosphate species using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted fractions corresponding to inositol phosphates.

  • Data Analysis: Plot the amount of inositol phosphate accumulation against the compound concentration to determine the IC50 value, representing the concentration at which the compound produces half of its maximal inhibitory effect on basal signaling.

Visualizing the Molecular Interactions and Pathways

To further elucidate the biological context of this compound's activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response Serotonin Serotonin (Agonist) Serotonin->5HT2A_Receptor Activates Compound 2-(3,4-Difluorophenyl)morpholine (Antagonist/Inverse Agonist) Compound->5HT2A_Receptor Inhibits G cluster_invitro In Vitro Validation Start Synthesize & Purify 2-(3,4-Difluorophenyl)morpholine HCl Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (e.g., IP Accumulation) (Determine IC50/EC50) Start->Functional_Assay Data_Analysis Data Analysis & Comparison with Alternatives Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Validate 5-HT2A as Biological Target Data_Analysis->Conclusion

References

Comparative Analysis of Difluorophenyl Morpholine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of morpholine-containing compounds targeting the PI3K/mTOR signaling pathway, with supporting experimental data and protocols for researchers, scientists, and drug development professionals.

Difluorophenyl morpholine derivatives have garnered significant attention in medicinal chemistry as a privileged scaffold for developing potent and selective kinase inhibitors. The incorporation of the difluorophenyl moiety can enhance binding affinity and metabolic stability, while the morpholine group often improves pharmacokinetic properties. This guide provides a comparative analysis of analogs based on the well-characterized pan-PI3K inhibitor, ZSTK474, which features a difluoromethylphenyl-like group and two morpholine rings. By examining the structure-activity relationships (SAR) of these analogs, we can elucidate the critical structural features that govern their inhibitory activity against Class I PI3K isoforms.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of ZSTK474 and its analogs against the four Class I PI3K isoforms (α, β, δ, and γ). The data is extracted from a study systematically evaluating the replacement of one of the morpholine moieties in ZSTK474.[1] This comparative data highlights the sensitivity of the PI3K active site to structural modifications of the morpholine ring.[1]

Compound IDModification from ZSTK474PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
ZSTK474 (1) -5.0443.949
Analog 6a Morpholine replaced with ethanolamine9.9>2009.8>200
Analog 6b Morpholine replaced with diethanolamine3.72209.814.6
Analog 6d Morpholine replaced with N-(2-methoxyethyl)amine4.1881198
Analog 6e Morpholine replaced with N,N-dimethylethylenediamine>200>200>200>200

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to determine the inhibitory activity of the difluorophenyl morpholine analogs.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ)

  • Kinase substrate (e.g., phosphatidylinositol)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

  • Add 2 µL of the respective PI3K isoform diluted in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This cell-based assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., A375 melanoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway targeted by these compounds and a typical experimental workflow for their evaluation.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation EIF4EBP1->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor Difluorophenyl Morpholine Analog Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of difluorophenyl morpholine analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & SAR Synthesis Synthesis of Difluorophenyl Morpholine Analogs Purification Purification & Characterization Synthesis->Purification StockSolution Preparation of DMSO Stock Solutions Purification->StockSolution KinaseAssay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) StockSolution->KinaseAssay ViabilityAssay Cell Viability Assay (e.g., MTT) StockSolution->ViabilityAssay IC50_Biochem Determination of Biochemical IC50 Values KinaseAssay->IC50_Biochem DataAnalysis Comparative Data Analysis IC50_Biochem->DataAnalysis CellCulture Cancer Cell Line Culture CellCulture->ViabilityAssay IC50_Cellular Determination of Cellular IC50 Values ViabilityAssay->IC50_Cellular IC50_Cellular->DataAnalysis SAR Structure-Activity Relationship (SAR) Elucidation DataAnalysis->SAR

Caption: Experimental workflow for the evaluation of difluorophenyl morpholine analogs as kinase inhibitors.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3,4-Difluorophenyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common analytical methods, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 2-(3,4-Difluorophenyl)morpholine hydrochloride. The following sections detail hypothetical cross-validation studies, including experimental protocols and comparative data, to assist researchers, scientists, and drug development professionals in method selection and validation.

Introduction to Cross-Validation

Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It ensures that an analytical method is robust, reliable, and produces comparable results when performed under different conditions, such as in different laboratories or using different analytical instrumentation. The goal is to establish the interchangeability of analytical methods, which is essential for method transfer, multisite studies, and regulatory submissions.[1][2]

This guide presents a hypothetical cross-validation of two distinct analytical techniques for the quantification of this compound, a substituted morpholine derivative of interest in medicinal chemistry. While specific experimental data for this compound is not extensively available in the public domain, the principles and methodologies described are based on established practices for similar molecules.[3]

Table 1: Comparison of Analytical Method Performance

The following table summarizes the hypothetical performance characteristics of HPLC-UV and GC-MS methods for the analysis of this compound. This data is illustrative and intended to guide researchers in what to expect from such methods.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD) < 2.5%< 2.0%
Limit of Detection (LOD) 5 ng/mL1 ng/mL
Limit of Quantification (LOQ) 15 ng/mL5 ng/mL
Specificity GoodExcellent
Sample Throughput HighModerate

Experimental Protocols

Detailed methodologies for the two compared analytical techniques are provided below. These protocols are generalized and would require optimization for specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substance and simple formulations.

a. Sample Preparation:

  • Accurately weigh and dissolve a standard of this compound in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For assay of a bulk sample, accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 215 nm.

  • Column Temperature: 30°C.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher specificity and sensitivity, making it ideal for the analysis of this compound in complex matrices such as biological fluids.

a. Sample Preparation (for biological matrix):

  • To 1 mL of plasma, add an internal standard and 2 mL of ethyl acetate.

  • Vortex for 2 minutes to extract the analyte.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of a suitable solvent for GC injection.

b. GC-MS Conditions:

  • Column: 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 150°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Monitored Ions (SIM mode): Select characteristic ions for 2-(3,4-Difluorophenyl)morpholine and the internal standard.

Visualizations

The following diagrams illustrate the cross-validation workflow and the logical relationship between the compared analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Comparison Start Bulk or Biological Sample Prep_HPLC Dissolution in Mobile Phase Start->Prep_HPLC Prep_GCMS Liquid-Liquid Extraction & Derivatization (if needed) Start->Prep_GCMS HPLC HPLC-UV Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Data_HPLC Quantitative Results (HPLC-UV) HPLC->Data_HPLC Data_GCMS Quantitative Results (GC-MS) GCMS->Data_GCMS Compare Statistical Comparison (e.g., t-test, Bland-Altman) Data_HPLC->Compare Data_GCMS->Compare End Method Comparability Established Compare->End

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

LogicalRelationship cluster_HPLC HPLC-UV Method cluster_GCMS GC-MS Method Analyte 2-(3,4-Difluorophenyl)morpholine hydrochloride HPLC_Principle Principle: Liquid Chromatography Analyte->HPLC_Principle GCMS_Principle Principle: Gas Chromatography Analyte->GCMS_Principle HPLC_Detection Detection: UV Absorbance HPLC_Principle->HPLC_Detection CrossValidation Cross-Validation HPLC_Detection->CrossValidation GCMS_Detection Detection: Mass Spectrometry GCMS_Principle->GCMS_Detection GCMS_Detection->CrossValidation

References

The Structure-Activity Relationship of 2-(3,4-Difluorophenyl)morpholine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(3,4-difluorophenyl)morpholine scaffold is a promising pharmacophore in modern medicinal chemistry, drawing significant interest for its potential applications in treating a range of disorders, particularly those affecting the central nervous system (CNS) and in the development of novel anticancer agents. The morpholine ring, a privileged structure in drug discovery, is known to improve the pharmacokinetic properties of compounds. When combined with a difluorinated phenyl ring, it presents a unique opportunity to fine-tune biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(phenyl)morpholine derivatives, with a focus on how substitutions on the phenyl ring, including the 3,4-difluoro pattern, influence their biological effects.

Targeting Monoamine Transporters: Implications for CNS Disorders

Substituted phenylmorpholine derivatives are well-recognized for their interaction with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] Modulation of these transporters is a key mechanism for treating various CNS disorders such as depression, ADHD, and substance abuse. The substitution pattern on the phenyl ring plays a critical role in determining the potency and selectivity of these compounds.

Comparative Analysis of Phenyl-Substituted Morpholine Derivatives
Compound IDPhenyl SubstitutionDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
1 Unsubstituted220100390
2 2-Fluoro630180>10,000
3 3-Chloro130801,200
4 4-Chloro9060800
5 3,4-Dichloro5040600

Data extrapolated from studies on analogous 2-(substituted phenyl)-3,5,5-trimethylmorpholine derivatives for illustrative SAR comparison.

From this comparative data, several SAR trends can be elucidated:

  • Halogen Substitution: The introduction of a halogen on the phenyl ring generally enhances potency at DAT and NET compared to the unsubstituted analog.

  • Position of Substitution: A chloro group at the 4-position (para) appears to be more favorable for DAT and NET inhibition than at the 3-position (meta).

  • Dihalogenation: The presence of two chloro groups at the 3 and 4 positions (compound 5) leads to the highest potency for both DAT and NET in this series. This suggests that the electronic and steric properties of the 3,4-disubstituted pattern are beneficial for binding to these transporters.

  • Fluorine Substitution: A single fluorine at the 2-position (ortho) decreases potency at DAT and NET compared to the unsubstituted and chloro-substituted analogs, and significantly reduces affinity for SERT.

Based on these observations, it can be hypothesized that 2-(3,4-difluorophenyl)morpholine derivatives would exhibit potent inhibitory activity at DAT and NET. The strong electron-withdrawing nature of the two fluorine atoms at the 3 and 4 positions would likely enhance binding affinity. Further empirical studies are required to confirm this and to determine the precise selectivity profile.

Potential as Anticancer Agents

Recent research has highlighted the potential of morpholine derivatives as anticancer agents.[2] The morpholine scaffold has been incorporated into molecules targeting various cancer-related pathways. While specific studies on the anticancer activity of 2-(3,4-difluorophenyl)morpholine derivatives are limited, the known anticancer properties of other fluorinated morpholine compounds suggest this is a promising area for investigation. For instance, some morpholine derivatives have been shown to act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[2]

Experimental Protocols

To facilitate further research and validation of the biological activities of 2-(3,4-difluorophenyl)morpholine derivatives, detailed methodologies for key experiments are provided below.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compounds (e.g., 2-(3,4-difluorophenyl)morpholine derivatives).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of the test compound for 10-20 minutes at room temperature.

  • Radioligand Addition: Add the respective [³H]-labeled neurotransmitter to each well and incubate for a specific time (e.g., 10 minutes) at room temperature.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Calculate the IC50 values by fitting the data to a dose-response curve.

In Vitro Anticancer Activity Assessment (e.g., MTT Assay)

This assay determines the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MDA-MB-231 for breast cancer).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO).

  • 96-well plate and a microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

Visualizing the Research Workflow

To provide a clear overview of the process for evaluating the structure-activity relationship of novel compounds, the following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Evaluation cluster_data_analysis Data Analysis and SAR cluster_in_vivo In Vivo Studies (Optional) synthesis Synthesis of 2-(3,4-Difluorophenyl)morpholine Derivatives purification Purification and Characterization (NMR, MS) synthesis->purification monoamine_assay Monoamine Transporter Uptake Inhibition Assays (DAT, NET, SERT) purification->monoamine_assay anticancer_assay Anticancer Activity Assays (e.g., MTT on cancer cell lines) purification->anticancer_assay ic50_determination IC50 Value Determination monoamine_assay->ic50_determination anticancer_assay->ic50_determination sar_analysis Structure-Activity Relationship Analysis ic50_determination->sar_analysis animal_models Animal Models of CNS Disorders or Cancer sar_analysis->animal_models pk_pd_studies Pharmacokinetic and Pharmacodynamic Studies animal_models->pk_pd_studies

A generalized workflow for the synthesis and biological evaluation of novel chemical entities.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the chemical structure of 2-(phenyl)morpholine derivatives and their potential biological activities.

logical_relationship cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity core_structure 2-(Phenyl)morpholine Scaffold substituents Phenyl Substituents (e.g., 3,4-Difluoro) lipophilicity Lipophilicity substituents->lipophilicity electronics Electronic Effects substituents->electronics sterics Steric Hindrance substituents->sterics cns_activity CNS Activity (Monoamine Transporter Inhibition) lipophilicity->cns_activity anticancer_activity Anticancer Activity lipophilicity->anticancer_activity electronics->cns_activity electronics->anticancer_activity sterics->cns_activity selectivity Selectivity Profile cns_activity->selectivity

Influence of phenyl substitutions on the biological activity of 2-phenylmorpholine derivatives.

Conclusion

The 2-(3,4-difluorophenyl)morpholine scaffold holds significant promise for the development of novel therapeutic agents. Based on the structure-activity relationships of analogous compounds, it is anticipated that these derivatives will exhibit potent activity at monoamine transporters, making them attractive candidates for CNS drug discovery. Furthermore, the broader potential for anticancer activity warrants further investigation. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of these and other novel morpholine derivatives, paving the way for the development of new and improved treatments for a variety of diseases.

References

head-to-head comparison of 2-(3,4-Difluorophenyl)morpholine hydrochloride and 2-(2,4-Difluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, substituted phenylmorpholine scaffolds are of significant interest due to their prevalence in centrally active compounds and their ability to modulate pharmacokinetic properties. This guide provides a head-to-head comparison of two positional isomers: 2-(3,4-Difluorophenyl)morpholine hydrochloride and 2-(2,4-Difluorophenyl)morpholine, focusing on their chemical properties, synthesis, and potential biological activities based on available data.

While direct comparative studies with quantitative experimental data for these two specific molecules are limited in publicly available literature, this guide consolidates existing information to offer a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

PropertyThis compound2-(2,4-Difluorophenyl)morpholine
Molecular Formula C₁₀H₁₂ClF₂NOC₁₀H₁₁F₂NO
Molecular Weight 235.66 g/mol 199.20 g/mol
Appearance White solid[1]Data not available
Predicted XlogP Data not available1.2[2]
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableData not available

Synthesis and Experimental Protocols

The synthesis of 2-aryl-morpholines can be achieved through various established methods in organic chemistry. Below are generalized experimental protocols that can be adapted for the synthesis of both isomers.

General Synthesis of 2-(Difluorophenyl)morpholine

A common route for the synthesis of 2-aryl-morpholines involves the reaction of a 2-halo-1-arylethanone with 2-aminoethanol, followed by cyclization.[3]

dot

start 2-bromo-1-(difluorophenyl)ethanone + 2-aminoethanol intermediate Intermediate hydroxyaminoketone start->intermediate Reaction in ethanol product 2-(Difluorophenyl)morpholine intermediate->product Spontaneous cyclization

A generalized synthetic workflow for 2-(Difluorophenyl)morpholine.

Experimental Protocol: Synthesis of 2-(2,4-Difluorophenyl)morpholine [3]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(2,4-difluorophenyl)ethanone (10.0 g, 0.0425 mol) in ethanol (100 mL).

  • Addition of Reactants: To the stirred solution, add 2-aminoethanol (7.8 g, 0.128 mol, 3 equivalents) followed by the dropwise addition of triethylamine (8.6 g, 0.085 mol, 2 equivalents) at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether (100 mL) and wash with a saturated aqueous NaHCO₃ solution (2 x 50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(2,4-Difluorophenyl)morpholine.

Experimental Protocol: Synthesis of this compound

Biological Activity and Potential Applications

Direct comparative biological data for this compound and 2-(2,4-Difluorophenyl)morpholine is not available. However, the existing literature and patent information suggest that these isomers may have distinct pharmacological profiles.

2-(2,4-Difluorophenyl)morpholine: This isomer is a key structural component of Aprepitant , a potent and selective neurokinin-1 (NK-1) receptor antagonist. NK-1 receptors are involved in pain transmission and emesis. By blocking the action of substance P at these receptors, Aprepitant is used for the prevention of chemotherapy-induced nausea and vomiting. The 2-(2,4-difluorophenyl)morpholine moiety is crucial for the pharmacological activity of Aprepitant.

This compound: Patent literature suggests that derivatives of this isomer have been investigated as selective antagonists for alpha-1a adrenergic receptors . These receptors are involved in smooth muscle contraction and are targets for drugs treating conditions like benign prostatic hyperplasia. Additionally, some commercial suppliers suggest a potential for this compound in serotonin receptor modulation .

The differing substitution patterns on the phenyl ring likely influence the binding affinity and selectivity of these compounds for their respective biological targets.

dot

cluster_0 2-(2,4-Difluorophenyl)morpholine cluster_1 This compound A Core of Aprepitant B NK-1 Receptor Antagonist A->B C Antiemetic B->C D Potential Ligand E Alpha-1a Adrenergic Receptor Antagonist D->E F Serotonin Receptor Modulator D->F

Potential therapeutic pathways for the two isomers.

Experimental Protocols for Biological Evaluation

Given the potential targets for these compounds, the following are generalized protocols for in vitro binding assays that can be used to characterize their activity.

Neurokinin-1 (NK-1) Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for the NK-1 receptor by measuring its ability to compete with a radiolabeled ligand.

  • Cell Culture: Use cells stably expressing the human NK-1 receptor (e.g., HEK293 cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 3 mM MnCl₂, 0.02% BSA, and a protease inhibitor).

  • Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand (e.g., [¹²⁵I]-Substance P), and varying concentrations of the test compound (e.g., 2-(2,4-Difluorophenyl)morpholine).

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Alpha-1a Adrenergic Receptor Binding Assay (Radioligand Competition) [4]

This assay measures the binding affinity of a compound to the alpha-1a adrenergic receptor.

  • Cell Culture: Utilize cells expressing the human alpha-1a adrenergic receptor.

  • Membrane Preparation: Prepare cell membranes from the cultured cells.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a radiolabeled antagonist (e.g., [³H]prazosin) and a range of concentrations of the test compound (e.g., this compound).

  • Incubation: Allow the binding to reach equilibrium by incubating at a controlled temperature.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Detection: Quantify the amount of bound radioligand by liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ and subsequently the Ki value from the competition binding curve.

dot

start Prepare cell membranes expressing the target receptor step1 Incubate membranes with radioligand and test compound start->step1 step2 Separate bound and free radioligand (filtration) step1->step2 step3 Quantify bound radioligand step2->step3 end Determine IC50 and Ki step3->end

Workflow for a radioligand competition binding assay.

Conclusion

While this compound and 2-(2,4-Difluorophenyl)morpholine are structurally similar, the positional difference of the fluorine atoms on the phenyl ring appears to direct their potential biological activities towards different targets. The 2,4-difluoro isomer is a known building block for NK-1 receptor antagonists, whereas the 3,4-difluoro isomer shows potential as a modulator of alpha-1a adrenergic and possibly serotonin receptors.

The lack of direct, quantitative comparative data underscores the need for further experimental investigation. Researchers are encouraged to utilize the provided synthetic and biological assay protocols to perform a direct head-to-head comparison of these compounds. Such studies would provide valuable insights into the structure-activity relationships of difluorophenylmorpholine derivatives and aid in the rational design of more potent and selective therapeutic agents.

References

independent replication of 2-(3,4-Difluorophenyl)morpholine hydrochloride findings

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the Landscape of Phenylmorpholine Derivatives: A Comparative Guide

In the absence of direct independent replication studies for 2-(3,4-Difluorophenyl)morpholine hydrochloride, this guide provides a comparative overview of this compound and related phenylmorpholine derivatives. By examining the available data on similar structures, researchers can gain insights into potential biological activities, relevant experimental methodologies, and the broader therapeutic landscape of this class of compounds.

The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties and confer a wide range of biological activities, including anticancer, anti-inflammatory, and CNS effects.[1][2][3] The addition of a difluorophenyl group can further modulate a compound's electronic properties, lipophilicity, and metabolic stability, making these derivatives promising candidates for novel therapeutic agents.[4]

Comparative Analysis of Phenylmorpholine Derivatives

While specific quantitative data for the independent replication of this compound's findings are not publicly available, we can draw comparisons with other well-characterized phenylmorpholine derivatives to infer potential activities and guide future research.

Compound/ClassKnown/Potential Biological Target(s)Reported/Potential Therapeutic Area(s)Key Structural Features
This compound Serotonin 5-HT2A ReceptorCNS disorders3,4-difluoro substitution on the phenyl ring.
2-(2,4-Difluorophenyl)morpholine Monoamine Transporters (DAT, NET, SERT)[1], EGFR Kinase[1]CNS stimulation, Cancer[1]2,4-difluoro substitution on the phenyl ring.
Phenmetrazine Monoamine Transporter Releasing Agent[1]CNS Stimulant, Anorectic[1]Phenylmorpholine scaffold.
Gefitinib EGFR Kinase Inhibitor[1]Cancer[1]Phenylmorpholine-like scaffold.
ZSTK474 Pan-PI3K Inhibitor[5]Cancer[5]Morpholine-like structure.
Morpholine-substituted quinazolines Topoisomerase II[6]Cancer[6][7]Morpholine ring incorporated into a quinazoline core.
Potential Signaling Pathways and Mechanisms of Action

The biological effects of difluorophenyl morpholine derivatives are likely mediated through their interaction with various signaling pathways. For instance, compounds targeting monoamine transporters can affect neurotransmitter levels in the synaptic cleft, influencing mood and behavior. Those targeting receptor tyrosine kinases like EGFR or lipid kinases like PI3K can interfere with cancer cell proliferation and survival pathways.

Potential_Signaling_Pathways Potential Signaling Pathways of Difluorophenyl Morpholine Derivatives cluster_cns Central Nervous System cluster_cancer Oncology DFP-Morpholine_CNS Difluorophenyl Morpholine (e.g., 2-(3,4-DFP)morpholine) Monoamine_Transporters Monoamine Transporters (DAT, NET, SERT) DFP-Morpholine_CNS->Monoamine_Transporters Inhibition/Modulation Synaptic_Neurotransmitter_Levels Altered Synaptic Neurotransmitter Levels Monoamine_Transporters->Synaptic_Neurotransmitter_Levels Neuronal_Signaling Modulation of Neuronal Signaling Synaptic_Neurotransmitter_Levels->Neuronal_Signaling Therapeutic_Effects_CNS Potential Therapeutic Effects (e.g., Antidepressant, Anxiolytic) Neuronal_Signaling->Therapeutic_Effects_CNS DFP-Morpholine_Cancer Difluorophenyl Morpholine (e.g., Gefitinib-like) RTK Receptor Tyrosine Kinases (e.g., EGFR) DFP-Morpholine_Cancer->RTK Inhibition PI3K PI3K/AKT/mTOR Pathway DFP-Morpholine_Cancer->PI3K Inhibition RTK->PI3K Cell_Proliferation Inhibition of Cell Proliferation PI3K->Cell_Proliferation Apoptosis Induction of Apoptosis PI3K->Apoptosis Therapeutic_Effects_Cancer Anticancer Effects Cell_Proliferation->Therapeutic_Effects_Cancer Apoptosis->Therapeutic_Effects_Cancer

Potential signaling pathways for difluorophenyl morpholine derivatives.

Experimental Protocols for Biological Validation

To independently assess the biological activity of this compound and its analogs, researchers can employ a variety of in vitro and in vivo assays. The following are generalized protocols for key experiments.

Monoamine Transporter Activity Assay

This assay determines the effect of a compound on the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin.

Methodology:

  • Preparation of Synaptosomes: Isolate synaptosomes from specific rat brain regions (e.g., striatum for the dopamine transporter, hippocampus for the serotonin transporter).[1]

  • Radioligand Uptake Assay: Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine).[1]

  • Compound Incubation: Incubate the pre-loaded synaptosomes with varying concentrations of the test compound.[1]

  • Measurement of Release: Pellet the synaptosomes via centrifugation and measure the radioactivity in the supernatant to quantify neurotransmitter release.[1]

Monoamine_Transporter_Assay_Workflow Workflow for Monoamine Transporter Activity Assay Start Start Isolate_Synaptosomes Isolate Synaptosomes from Rat Brain Regions Start->Isolate_Synaptosomes Preload_Radioligand Pre-load with Radiolabeled Neurotransmitter Isolate_Synaptosomes->Preload_Radioligand Incubate_Compound Incubate with Test Compound (Varying Concentrations) Preload_Radioligand->Incubate_Compound Centrifuge Centrifuge to Pellet Synaptosomes Incubate_Compound->Centrifuge Measure_Supernatant Measure Radioactivity in Supernatant Centrifuge->Measure_Supernatant Analyze_Data Analyze Data to Determine Effect on Neurotransmitter Release Measure_Supernatant->Analyze_Data End End Analyze_Data->End

Workflow for Monoamine Transporter Activity Assay.
EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Methodology:

  • Assay Plate Preparation: In a 96-well plate, add a buffer solution containing ATP and a synthetic peptide substrate for EGFR.[1]

  • Compound Addition: Add varying concentrations of the test compound and a known inhibitor (e.g., Gefitinib) to the wells.[1]

  • Enzyme Initiation: Add recombinant human EGFR kinase to each well to start the phosphorylation reaction and incubate at room temperature.[1]

  • Detection: Use a suitable detection method (e.g., fluorescence, luminescence) to measure the extent of substrate phosphorylation, which is inversely proportional to the inhibitory activity of the compound.

In Vitro Anticancer Activity Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is a cell-based assay used to determine the cytotoxicity of a compound against cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for breast cancer) in a 96-well plate and allow them to attach overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).[6]

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB dye.

  • Measurement: Solubilize the bound dye and measure the absorbance at a specific wavelength. The absorbance is proportional to the number of viable cells.

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[6]

Conclusion

While direct replication data for this compound is currently unavailable, a comparative analysis of related phenylmorpholine derivatives provides a valuable framework for understanding its potential biological activities and guiding future research. The experimental protocols outlined above offer standardized methods for independently validating the efficacy of this and similar compounds against various therapeutic targets. Further investigation into the structure-activity relationships of this chemical class will be crucial for the development of novel and effective therapeutic agents.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(3,4-Difluorophenyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with 2-(3,4-Difluorophenyl)morpholine hydrochloride. Based on the hazardous properties of similar morpholine compounds, this substance should be handled with care, assuming it may be a skin and eye irritant.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a face shield should be worn.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and a chemical-resistant apron are necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator is required.

Quantitative Hazard Data

The following table summarizes the available toxicological data for Morpholine, which can serve as a reference for assessing the potential hazards of its derivatives.

CompoundTestSpeciesRouteValue
MorpholineLD₅₀RatOral1,900.0 mg/kg
MorpholineLD₅₀RabbitDermal500.0 mg/kg

This data is for Morpholine and should be used as an estimate for this compound. Always refer to the supplier-specific SDS.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and the protection of the environment.

1. Waste Identification and Segregation:

  • Contaminated Materials: All items that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, must be treated as hazardous waste.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, clearly labeled, and sealed container. Avoid mixing with other chemical waste unless compatibility has been confirmed.[2]

2. Waste Container Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Irritant," "Handle with Care")

    • The date the waste was first added to the container.

3. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area.

  • The storage area should be away from incompatible materials, such as strong oxidizing agents.

  • Secondary containment should be in place to mitigate any potential leaks or spills.[2]

4. Final Disposal:

  • Disposal of this compound must be carried out in strict accordance with local, state, and federal regulations.[1]

  • Engage a licensed and reputable waste disposal company to handle the final disposal of the chemical waste.[1]

  • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.

Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate: Immediately clear the area of all personnel.[2]

  • Ventilate: Ensure the area is well-ventilated to disperse any potential vapors.[2]

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[2]

  • Collect: Carefully collect the absorbed material into a labeled, sealed container for disposal as hazardous waste.[2]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3]

  • In all cases of exposure, seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: 2-(3,4-Difluorophenyl)morpholine hydrochloride B Wear Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron A->B C Segregate Waste: - Solid (contaminated items) - Liquid (unused/waste solutions) B->C D Use Designated, Labeled Waste Containers C->D E Store in a Secure, Well-Ventilated Area D->E F Ensure Secondary Containment E->F G Contact Licensed Waste Disposal Company F->G H Provide Accurate Waste Information G->H I Arrange for Pickup and Proper Disposal H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-(3,4-Difluorophenyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(3,4-Difluorophenyl)morpholine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on established safety protocols for similar morpholine-based and fluorinated aromatic compounds to ensure the safe management of this substance.

Disclaimer: This information is a guide and should be supplemented by the specific Safety Data Sheet (SDS) provided by the supplier and adherence to all local, state, and federal regulations. A thorough risk assessment should be conducted before beginning any work with this chemical.

Immediate Safety and Hazard Information
  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Harmful if Swallowed: May be harmful if ingested.[1]

The introduction of fluorine atoms to the phenyl ring can alter the chemical and toxicological properties of the molecule, warranting careful handling.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended equipment.

PPE CategoryRequired EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.Goggles should provide a complete seal around the eyes. A face shield should be worn over goggles when there is a risk of splashing.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Double-gloving is recommended.[3] Check the glove manufacturer's compatibility chart for the specific solvent being used. Inspect gloves for any signs of degradation before use and change them frequently.
Body Protection Flame-resistant lab coat.A lab coat should be fully buttoned. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3]
Operational Plan: Step-by-Step Handling Procedure
  • Preparation and Area Setup:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and have been recently tested.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Designate a specific area within the fume hood for the handling of this compound.

  • Donning PPE:

    • Put on inner gloves.

    • Don a flame-resistant lab coat.

    • Put on outer gloves.

    • Wear chemical safety goggles and a face shield.

  • Handling the Compound:

    • Perform all manipulations, including weighing and transfers, within the chemical fume hood to minimize inhalation exposure.[3]

    • Avoid the formation of dust and aerosols.

    • Use non-sparking tools.[1]

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate all equipment that came into contact with the chemical.

    • Carefully remove and dispose of outer gloves in a designated hazardous waste container.

    • Remove the lab coat and inner gloves, disposing of the gloves in the hazardous waste.

    • Wash hands thoroughly with soap and water.

Emergency Procedures
IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.[3]
Disposal Plan

Proper disposal is critical to ensure the safety of personnel and the environment.

  • Waste Segregation:

    • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing papers, and contaminated absorbent materials, must be collected in a designated, clearly labeled hazardous waste container.[3]

    • Liquid Waste: Unused or waste solutions of the compound should be collected in a separate, labeled, and sealed container for liquid hazardous waste. Do not mix with incompatible waste streams.[3]

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Safe Handling

prep Preparation ppe Don PPE prep->ppe Proceed sub_prep Setup in Fume Hood Verify Safety Equipment prep->sub_prep handling Chemical Handling ppe->handling Proceed sub_ppe Inner Gloves Lab Coat Outer Gloves Goggles & Face Shield ppe->sub_ppe post_handling Post-Handling Cleanup handling->post_handling Proceed sub_handling Weighing & Transfers Avoid Dust/Aerosols handling->sub_handling disposal Waste Disposal post_handling->disposal Proceed sub_post Decontaminate Area Doff PPE Correctly Wash Hands post_handling->sub_post end End of Process disposal->end Complete sub_disposal Segregate Solid & Liquid Waste Label Containers Correctly disposal->sub_disposal

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.